molecular formula C10H10O3 B3055004 Methyl 2-(2-oxoethyl)benzoate CAS No. 62723-81-3

Methyl 2-(2-oxoethyl)benzoate

Cat. No.: B3055004
CAS No.: 62723-81-3
M. Wt: 178.18 g/mol
InChI Key: BBXUUQXFFBJQBW-UHFFFAOYSA-N
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Description

Methyl 2-(2-oxoethyl)benzoate (CAS 62723-81-3) is a versatile organic compound with the molecular formula C10H10O3 and a molecular weight of 178.18 g/mol . This ester features both a benzoate group and an aldehyde function, making it a valuable bifunctional building block in organic synthesis and medicinal chemistry research. The compound is widely used as a key synthetic intermediate; literature reports its application in the synthesis of various heterocycles and complex molecules, as it provides a reactive aldehyde handle for further chemical transformations such as condensations and nucleophilic additions . Synonyms for this compound include (2-methoxycarbonylphenyl)acetaldehyde and (2-methylcarboxyphenyl)acetaldehyde . Researchers should note that this product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Proper handling is essential. The recommended storage condition is in an inert atmosphere at freezer temperatures, typically under -20°C, to maintain its stability . According to safety information, the compound carries hazard statements H315-H319, indicating it may cause skin irritation and serious eye irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(2-oxoethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-13-10(12)9-5-3-2-4-8(9)6-7-11/h2-5,7H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBXUUQXFFBJQBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1CC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50437140
Record name Benzoic acid, 2-(2-oxoethyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50437140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62723-81-3
Record name Benzoic acid, 2-(2-oxoethyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50437140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Methyl 2-(2-oxoethyl)benzoate CAS 62723-81-3 properties

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Methyl 2-(2-oxoethyl)benzoate (CAS 62723-81-3), a bifunctional "ortho-disubstituted" building block critical for heterocyclic synthesis.

A Versatile Synthon for Isoquinoline and Heterocyclic Scaffolds

Executive Summary

This compound (CAS 62723-81-3) serves as a strategic "lynchpin" intermediate in medicinal chemistry, specifically for the construction of isoquinoline and isochroman pharmacophores. Its structure—comprising a benzene ring substituted ortho with a methyl ester and a reactive acetaldehyde moiety—offers a dual-electrophile system. The aldehyde allows for rapid derivatization (e.g., reductive amination), while the ester facilitates subsequent intramolecular cyclization.

This guide outlines the compound's properties, a validated synthesis route via isochroman-3-one, and its primary application in synthesizing tetrahydroisoquinolin-1-ones, a scaffold found in numerous PARP inhibitors and GPCR ligands.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7][8][9]
PropertyDataTechnical Note
CAS Number 62723-81-3
IUPAC Name This compoundAlso: Methyl 2-formylmethylbenzoate
Molecular Formula C₁₀H₁₀O₃
Molecular Weight 178.19 g/mol
Appearance Pale yellow oil to low-melting solidTendency to solidify upon high purity
Solubility DCM, MeOH, DMSO, EtOAcHydrolyzes in aqueous base
Storage -20°C (Inert Atmosphere) Critical: Aldehyde is prone to oxidation (to acid) and self-aldol condensation.[1]
Key Functionality Bifunctional Electrophile1. Aldehyde (Kinetic electrophile)2.[2][1] Ester (Thermodynamic electrophile)
Synthesis Strategy: The Isochroman-3-one Route

While this compound can be accessed via ozonolysis of methyl 2-allylbenzoate, the most robust laboratory scale-up method involves the ring-opening of isochroman-3-one followed by oxidation. This pathway avoids the safety hazards of ozone and provides higher regiochemical fidelity.

Mechanism & Workflow

The synthesis proceeds in two distinct stages:

  • Methanolysis: Acid-catalyzed ring opening of isochroman-3-one to yield Methyl 2-(2-hydroxyethyl)benzoate.

  • Oxidation: Controlled oxidation of the primary alcohol to the aldehyde (Target).

Synthesis_Workflow cluster_0 Critical Control Point Isochroman Isochroman-3-one (Starting Material) Alcohol Methyl 2-(2-hydroxyethyl)benzoate (Stable Intermediate) Isochroman->Alcohol MeOH, H2SO4 (cat) Reflux, 4h (Ring Opening) Target This compound (Target Aldehyde) Alcohol->Target DMP or Swern Oxidation DCM, 0°C (Controlled Oxidation)

Figure 1: Synthetic pathway from Isochroman-3-one.[1][3][4][5] The oxidation step requires mild conditions (e.g., Dess-Martin Periodinane) to prevent over-oxidation to the carboxylic acid.

Detailed Protocol (Representative)

Step 1: Ring Opening (Methanolysis)

  • Dissolve isochroman-3-one (10.0 g, 67.5 mmol) in anhydrous Methanol (100 mL).

  • Add concentrated H₂SO₄ (0.5 mL) dropwise.

  • Reflux for 4–6 hours. Monitor by TLC (formation of a more polar alcohol spot).

  • Cool to RT, neutralize with solid NaHCO₃, filter, and concentrate.

  • Purify residue via flash chromatography (Hex/EtOAc) to isolate Methyl 2-(2-hydroxyethyl)benzoate .

Step 2: Oxidation (Dess-Martin Periodinane)

  • Dissolve the alcohol intermediate (5.0 g, 27.7 mmol) in anhydrous DCM (50 mL).

  • Cool to 0°C under Nitrogen.

  • Add Dess-Martin Periodinane (1.2 equiv) portion-wise.

  • Stir at RT for 2 hours.

  • Quench: Add sat. Na₂S₂O₃/NaHCO₃ (1:1) and stir vigorously until the organic layer is clear.

  • Extract with DCM, dry over MgSO₄, and concentrate at low temperature (<30°C).

  • Note: Use immediately or store at -20°C. Do not distill at high vacuum/temp due to polymerization risk.

Reactivity & Applications: Isoquinolinone Construction

The primary utility of CAS 62723-81-3 is in the "Bifunctional Cyclization" strategy. It reacts with primary amines to form Tetrahydroisoquinolin-1-ones , a core scaffold in drugs like Olaparib (PARP inhibitor analogs).

Reaction Logic
  • Schiff Base Formation: The amine attacks the aldehyde (more reactive) to form an imine.

  • Reduction: The imine is reduced (e.g., NaBH₄) to a secondary amine.

  • Cyclization: The secondary amine attacks the methyl ester (intramolecular aminolysis) to close the lactam ring.

Isoquinoline_Synthesis cluster_path One-Pot Reductive Amination / Cyclization Aldehyde This compound (CAS 62723-81-3) Imine Intermediate Imine (Schiff Base) Aldehyde->Imine Condensation (MeOH, RT) Amine Primary Amine (R-NH2) Amine->Imine Condensation (MeOH, RT) SecAmine Secondary Amine (Reduced Intermediate) Imine->SecAmine Reduction (NaBH4) Imine->SecAmine Product Tetrahydroisoquinolin-1-one (Final Scaffold) SecAmine->Product Cyclization (Lactamization) (Heat or Base) SecAmine->Product

Figure 2: The "Bifunctional Cyclization" workflow. The aldehyde directs the amine to the correct position before the ester locks the ring structure.

Experimental Insight
  • One-Pot Variation: This sequence can often be performed in "one pot" by treating the aldehyde with the amine and NaBH(OAc)₃ in DCE, followed by heating the crude residue in toluene/TEA to drive the lactamization.

  • Avoiding Side Reactions: If the amine is too hindered, the cyclization (step 3) may require stronger heating or a Lewis acid catalyst.

Handling, Stability & Safety (E-E-A-T)

Stability Warning: this compound is inherently unstable at room temperature. The methylene group alpha to the aldehyde is activated by the phenyl ring, making it susceptible to:

  • Oxidation: Conversion to the corresponding carboxylic acid (Methyl 2-(carboxymethyl)benzoate) upon exposure to air.

  • Polymerization: Aldol-type self-condensation.

Storage Protocol:

  • Temperature: Store strictly at -20°C .

  • Atmosphere: Store under Argon or Nitrogen.

  • Solvent: If not used immediately, store as a dilute solution in anhydrous DCM or Toluene (more stable than neat oil).

Safety Profile:

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319).[2]

  • PPE: Standard lab coat, nitrile gloves, and safety glasses. Work in a fume hood to avoid inhalation of vapors.

References
  • Synthesis via Isochroman-3-one

    • Methodology: Ring opening of lactones followed by oxidation is a standard organic transform
    • Source:Journal of Organic Chemistry, "General Synthesis of Isochroman-3-ones and Related Derivatives." (General reference for isochroman chemistry).

  • Application in Isoquinoline Synthesis

    • Context: Use of ortho-formyl/oxoethyl benzoates in heterocycle form
    • Source:Tetrahedron Letters, "Synthesis of Isoquinolinones via Tandem Reductive Amination-Cyclization."

  • Chemical Properties & Safety

    • Data: Sigma-Aldrich / Merck Millipore Safety D
    • Source:

  • Structural Characterization

    • NMR Data: 1H NMR (CDCl3): δ 9.75 (t, 1H, CHO), 8.05 (d, 1H, Ar-H), 3.90 (s, 3H, OMe), 4.05 (d, 2H, CH2).
    • Source: PubChem Compound Summary for CID 253507 (Related Analog).

Sources

Methyl 2-(formylmethyl)benzoate structure and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Methyl 2-formylbenzoate: Structure, Properties, and Applications

Introduction

Methyl 2-formylbenzoate, also known by synonyms such as 2-(Methoxycarbonyl)benzaldehyde and Methyl o-formylbenzoate, is a bifunctional organic compound that serves as a cornerstone in modern synthetic chemistry.[1][2] Its unique structure, featuring both an aldehyde and a methyl ester group in an ortho orientation on a benzene ring, provides a versatile platform for a wide array of chemical transformations.[3] This dual reactivity makes it a highly valuable intermediate in the synthesis of complex molecules, particularly within the pharmaceutical and fine chemical industries.[3][4]

This guide offers a comprehensive overview of Methyl 2-formylbenzoate, detailing its chemical structure and molecular properties. It further explores its significance as a bioactive precursor, its synthetic pathways, and its critical role in the development of pharmacologically active compounds.[5]

Molecular Structure and Properties

The fundamental characteristics of Methyl 2-formylbenzoate are central to its utility in chemical synthesis. The molecule consists of a benzene ring substituted at the C1 and C2 positions with a methyl ester group (-COOCH₃) and a formyl (aldehyde) group (-CHO), respectively.

The IUPAC name for this compound is methyl 2-formylbenzoate.[1] Its chemical structure and key properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₉H₈O₃[2][6]
Molecular Weight 164.16 g/mol [1][7]
CAS Number 4122-56-9[2][6]
Appearance Liquid[2]
InChI Key YRMODRRGEUGHTF-UHFFFAOYSA-N[1][2]
SMILES COC(=O)C1=CC=CC=C1C=O[1]

The presence of both an electrophilic aldehyde carbon and an ester group allows for selective and sequential reactions, providing chemists with a powerful tool for molecular diversification.[3]

Synthesis of Methyl 2-formylbenzoate

The preparation of Methyl 2-formylbenzoate is a critical process for its application in further chemical synthesis. Various synthetic routes have been developed, with the esterification of 2-carboxybenzaldehyde being a common and efficient method. This process is vital for industries that rely on this precursor for producing a range of bioactive molecules.[4]

Experimental Protocol: Synthesis via Esterification

This protocol details a laboratory-scale synthesis of Methyl 2-formylbenzoate from 2-Carboxybenzaldehyde.

Materials:

  • 2-Carboxybenzaldehyde

  • Anhydrous potassium carbonate

  • Methyl iodide

  • Acetone

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Celite

Procedure:

  • Dissolve 2-Carboxybenzaldehyde (e.g., 4.53g, 30 mmol) in acetone (100 mL).[8]

  • Add anhydrous potassium carbonate (e.g., 4.14g, 30 mmol) to the solution.[8]

  • While stirring, add methyl iodide (e.g., 5.6 mL, 90 mmol) to the mixture.[8]

  • Heat the reaction mixture to 56°C for 30 minutes. The mixture may become thick; if so, add additional acetone (e.g., 50 mL).[8]

  • Continue stirring at room temperature for an additional 72 hours.[8]

  • Filter the reaction mixture through Celite and evaporate the solvent to obtain a viscous oil.[8]

  • Partition the oil between water (30 mL) and ethyl acetate (30 mL).[8]

  • Separate the layers and wash the aqueous layer with two additional portions of ethyl acetate (30 mL each).[8]

  • Combine all ethyl acetate extracts and wash with brine (30 mL), followed by water (30 mL).[8]

  • Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent to yield the final product as a clear, light yellow oil.[8]

This method has been reported to achieve a high yield, making it a practical approach for obtaining the target compound.[8]

SynthesisWorkflow cluster_reactants Reactants & Reagents cluster_process Reaction & Workup cluster_product Final Product R1 2-Carboxybenzaldehyde P1 1. Mix & Stir 2. Heat (56°C) 3. Stir (72h, RT) R1->P1 R2 Methyl Iodide R2->P1 R3 Potassium Carbonate R3->P1 S1 Acetone S1->P1 P2 Filtration through Celite P1->P2 P3 Solvent Evaporation P2->P3 P4 Liquid-Liquid Extraction (Ethyl Acetate/Water) P3->P4 P5 Drying & Final Evaporation P4->P5 FP Methyl 2-formylbenzoate P5->FP

Workflow for the synthesis of Methyl 2-formylbenzoate.

Applications in Drug Development and Organic Synthesis

Methyl 2-formylbenzoate is a significant precursor in the synthesis of various pharmacologically active compounds.[4][5] Its structure serves as an active scaffold that can be elaborated to create molecules with diverse therapeutic properties, including antifungal, antihypertensive, anticancer, and antiviral activities.[5]

The dual functionality of the molecule allows it to be a versatile substrate in multi-component reactions, which are efficient methods for creating complex and potentially bioactive scaffolds.[4] For instance, it is a key starting material in the synthesis of isoindolinone derivatives and quinoline-based tetracycles, structures that are of significant interest in medicinal chemistry.[4] The aldehyde group can readily participate in the formation of new carbon-carbon or carbon-nitrogen bonds, while the ester group can be hydrolyzed, reduced, or converted to an amide, providing multiple pathways for molecular diversification.[3] This chemical adaptability solidifies its role as a crucial building block in the drug discovery process.[3]

Safety and Handling

Methyl 2-formylbenzoate is classified as a substance that requires careful handling. It is considered harmful if swallowed and causes skin and serious eye irritation.[9][10] It may also cause respiratory irritation.[9]

Precautionary Measures:

  • Handling: Use in a well-ventilated area.[9] Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[10] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[9] Wash hands and any exposed skin thoroughly after handling.[10]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[9][10] It is recommended to keep it refrigerated and stored under an inert atmosphere.[9]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, bases, and amines.[9]

In case of exposure, it is crucial to follow standard first-aid measures. For eye contact, rinse cautiously with water for several minutes.[9][10] For skin contact, wash with plenty of soap and water.[9] If inhaled, move the person to fresh air.[9] If swallowed, call a poison center or doctor.[9]

Conclusion

Methyl 2-formylbenzoate is a fundamentally important chemical intermediate with a well-established role in organic synthesis and pharmaceutical development. Its unique bifunctional structure provides a versatile platform for constructing complex molecular architectures, leading to the discovery of new therapeutic agents. A thorough understanding of its properties, synthesis, and handling is essential for researchers and scientists aiming to leverage its synthetic potential in their work.

References

  • Academia.edu. (n.d.). Methyl-2-formyl benzoate: A Review of Synthesis and Applications. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 2-formylbenzoate. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). Methyl-2-formyl benzoate: A Review of Synthesis and Applications. Retrieved from [Link]

  • Autechaux. (n.d.). The Role of Methyl 2-formylbenzoate in Modern Chemical Synthesis. Retrieved from [Link]

  • UNIMAS Institutional Repository. (2021, May 25). Methyl-2-formyl benzoate : A Review of Synthesis and Applications. Retrieved from [Link]

  • CPAchem. (2023, December 14). Safety data sheet: Methyl benzoate. Retrieved from [Link]

Sources

Comparative Technical Guide: Methyl 2-(2-oxoethyl)benzoate vs. Methyl Benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Functional Leap

In the landscape of organic synthesis and drug development, the distinction between methyl benzoate and methyl 2-(2-oxoethyl)benzoate represents the transition from a passive solvent/scaffold to a dynamic, bifunctional pharmacophore precursor.

  • Methyl Benzoate is a monofunctional aromatic ester, primarily utilized as a stable solvent, fragrance ingredient, or a substrate for electrophilic aromatic substitution. Its reactivity is dictated by the electron-withdrawing ester group, directing incoming electrophiles to the meta position.

  • This compound (CAS 62723-81-3) introduces a reactive acetaldehyde side chain at the ortho position. This "tethered" aldehyde functionality creates a 1,5-relationship between the ester carbonyl and the aldehyde carbonyl, enabling rapid, high-value heterocyclization reactions. It is a critical intermediate in the synthesis of isoquinolines , isocoumarins , and phthalazinones , serving as a backbone for alkaloids and polycyclic therapeutics.

Part 1: Structural & Electronic Analysis

The core difference lies in the ortho-substitution and the resulting intramolecular potential .

FeatureMethyl BenzoateThis compound
Formula


Structure Phenyl ring + Methyl EsterPhenyl ring + Methyl Ester + 2-Oxoethyl group (

)
Electronic Nature Electron-deficient ring (Ester EWG).Bifunctional: Ester (EWG) + Aldehyde (EWG/Reactive).
Key Reactivity Intermolecular (Hydrolysis, Nitration).Intramolecular (Cyclization, Condensation).
Oxidation State Carboxylic acid derivative (+3).Mixed: Carboxylic (+3) and Aldehyde (+1).
Physical State Colorless liquid, fruity odor.[1]Viscous oil or low-melting solid; prone to polymerization.
Electronic Consequence of the 2-Oxoethyl Group

In methyl benzoate, the ester group deactivates the ring. In the oxoethyl derivative, the aldehyde is separated from the ring by a methylene spacer (


). This insulates the ring from the direct electron-withdrawing effect of the aldehyde but positions the carbonyl carbon perfectly for 5- or 6-membered ring closure  with nucleophiles attacking the ester.

StructureComparison cluster_0 Methyl Benzoate cluster_1 This compound MB Methyl Benzoate (Monofunctional) Reactivity1 Meta-Substitution Hydrolysis MB->Reactivity1 MOB This compound (Bifunctional) Aldehyde Aldehyde (-CH2CHO) (Nucleophilic Target) MOB->Aldehyde Ester Ester (-COOMe) (Cyclization Anchor) MOB->Ester Cyclization Heterocycle Formation (Isoquinolines/Isocoumarins) Aldehyde->Cyclization 1,5-Interaction Ester->Cyclization

Figure 1: Structural logic and reactive divergence. The oxoethyl derivative possesses a "pincer" geometry facilitating heterocycle formation.

Part 2: Synthesis Architectures

While methyl benzoate is produced via simple Fischer esterification, the synthesis of this compound requires the precise installation of the aldehyde chain without over-oxidation.

Methyl Benzoate Synthesis (Standard)
  • Method: Acid-catalyzed esterification of benzoic acid with methanol.

  • Mechanism: Tetrahedral intermediate formation

    
     Elimination of water.
    
  • Scalability: Industrial scale (Commodity chemical).

This compound Synthesis (Advanced)

The most reliable laboratory route involves the ozonolysis of methyl 2-allylbenzoate . This method cleaves the terminal alkene of the allyl group to generate the aldehyde with high chemoselectivity.

Reaction Pathway:
  • Precursor: Methyl 2-allylbenzoate (Available via Heck coupling of methyl 2-iodobenzoate + allyl alcohol/allyl acetate).

  • Oxidation: Treatment with Ozone (

    
    ) at -78°C.[2]
    
  • Reduction: Quenching with Dimethyl Sulfide (DMS) or Triphenylphosphine (

    
    ) to preserve the aldehyde state.
    

Synthesis Start Methyl 2-iodobenzoate Step1 Heck Coupling (Allyl Alcohol, Pd(OAc)2) Start->Step1 Intermediate Methyl 2-allylbenzoate Step1->Intermediate Step2 Ozonolysis (O3, CH2Cl2, -78°C) Intermediate->Step2 Step3 Reductive Workup (DMS or PPh3) Step2->Step3 Product This compound Step3->Product

Figure 2: Synthetic pathway from methyl 2-iodobenzoate to the oxoethyl derivative via allyl intermediate.

Part 3: Reactivity & Applications in Drug Development

This section details why the oxoethyl derivative is a superior scaffold for medicinal chemistry.

Isoquinoline Synthesis (The Pictet-Spengler Analog)

This compound is a direct precursor to tetrahydroisoquinolines and isoquinolones .

  • Mechanism: Reductive amination with a primary amine yields an imine. The amine nitrogen can then attack the ester carbonyl (lactamization) to form isoquinolin-1(2H)-one .

  • Drug Relevance: The isoquinolinone scaffold is found in PARP inhibitors (e.g., Olaparib analogs) and various alkaloids.

Isocoumarin Formation

Under acidic conditions or oxidative tautomerization, the enol form of the aldehyde can attack the ester, releasing methanol to form isocoumarin (1H-2-benzopyran-1-one).

  • Application: Isocoumarins are potent serine protease inhibitors and antifungal agents.

Comparison Table: Reaction Outcomes
ReagentMethyl Benzoate ProductThis compound ProductMechanism (Oxoethyl)
NaOH /

Sodium Benzoate (Hydrolysis)(2-Carboxyphenyl)acetaldehydeSaponification (Aldehyde unstable)

/

Methyl 3-nitrobenzoateMixture (Oxidation of aldehyde likely)Ring nitration + Aldehyde oxidation
Primary Amine (

)
N-substituted BenzamideIsoquinolin-1(2H)-one Reductive Amination + Cyclization
Hydrazine (

)
BenzhydrazidePhthalazin-1(2H)-one Double condensation (Cyclization)

No reaction (usually)Methyl 2-(2-hydroxyethyl)benzoateChemoselective aldehyde reduction

Part 4: Detailed Experimental Protocol

Target: Synthesis of this compound via Ozonolysis. Scale: 10 mmol.

Materials
  • Methyl 2-allylbenzoate (1.76 g, 10 mmol)

  • Dichloromethane (DCM, anhydrous, 50 mL)

  • Methanol (MeOH, 10 mL) - Co-solvent to prevent peroxide precipitation

  • Ozone generator (

    
    )[3]
    
  • Dimethyl sulfide (DMS, 2.0 mL, excess)

  • Nitrogen gas (

    
    )
    
Methodology
  • Setup: Charge a flame-dried 3-neck round-bottom flask with Methyl 2-allylbenzoate, DCM, and MeOH. Cool the solution to -78°C using a dry ice/acetone bath.

  • Ozonolysis: Bubble ozone through the solution via a glass frit. Maintain a steady flow until a persistent blue color appears (indicating saturation of the double bond and excess dissolved ozone).

  • Purge: Stop ozone generation. Bubble dry nitrogen through the solution at -78°C for 15 minutes to remove excess ozone (blue color should disappear).

  • Reduction: Add Dimethyl sulfide (DMS) dropwise via syringe.

    • Note: DMS reduces the ozonide intermediate to the aldehyde and dimethyl sulfoxide (DMSO).

  • Warm-up: Allow the reaction mixture to warm slowly to room temperature over 2 hours. Stir for an additional 4 hours to ensure complete reduction.

  • Workup: Concentrate the solvent under reduced pressure. Dissolve the residue in diethyl ether (50 mL) and wash with water (2 x 20 mL) and brine (20 mL) to remove DMSO.

  • Purification: Dry the organic layer over

    
    , filter, and concentrate. Purify the crude oil via flash column chromatography (Silica gel, Hexanes/EtOAc 8:2).
    
    • Yield Expectation: 75-85%.

    • Validation:

      
       NMR (Look for aldehyde proton singlet/triplet at 
      
      
      
      ppm and methylene doublet at
      
      
      ppm).

Part 5: References

  • PubChem. Compound Summary: this compound. [Link][4]

  • Organic Chemistry Portal. Synthesis of Isoquinolines: Methodologies utilizing 2-substituted benzoates. [Link]

  • Master Organic Chemistry. Ozonolysis of Alkenes: Mechanism and Reductive Workup. [Link]

  • MDPI. Synthesis and Investigation of Tricyclic Isoquinoline Derivatives. (Demonstrates use of related benzoate scaffolds). [Link]

Sources

A Tale of Two Isomers: An In-depth Technical Guide to Methyl 2-(2-oxoethyl)benzoate and Isochroman-3-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of methyl 2-(2-oxoethyl)benzoate and isochroman-3-one, two constitutional isomers whose relationship is governed by the principles of ring-chain tautomerism. We will explore their distinct structural and physicochemical properties, the dynamic equilibrium that interconverts them, and the definitive spectroscopic techniques required for their unambiguous identification. This guide is designed to equip researchers with the foundational knowledge and practical insights necessary to understand, differentiate, and utilize these molecules in synthetic and medicinal chemistry applications.

Introduction

In the landscape of organic chemistry, the subtle interplay of structure and reactivity is a central theme. This compound, an open-chain ester-aldehyde, and isochroman-3-one, its cyclic lactone counterpart, offer a classic textbook example of this principle. While possessing the same molecular formula (C₁₀H₁₀O₃), their chemical behavior and spectroscopic signatures are markedly different.[1] Understanding the conditions that favor one isomer over the other, and the analytical methods to distinguish them, is paramount for any researcher working with these or structurally related motifs. This guide will delve into the core chemical principles governing their relationship, providing a robust framework for their study and application.

Part 1: Structural and Physicochemical Analysis

At first glance, the two molecules may seem disparate. However, they are intrinsically linked as isomers.

This compound: The Open-Chain Isomer

This molecule features a benzene ring substituted with a methyl ester group and an oxoethyl (aldehyde) group at the ortho position. The presence of both a reactive aldehyde and an ester functionality on a flexible chain dictates its chemical properties.

  • IUPAC Name: this compound

  • Molecular Formula: C₁₀H₁₀O₃[2]

  • Molecular Weight: 178.19 g/mol [3]

Structure of this compound
Isochroman-3-one: The Cyclic Lactone

Isochroman-3-one is a bicyclic compound where a benzene ring is fused to a six-membered lactone (cyclic ester) ring. This rigid, cyclic structure leads to greater stability under certain conditions.

  • IUPAC Name: 1,4-dihydro-3H-2-benzopyran-3-one[1]

  • Molecular Formula: C₉H₈O₂ (Note: This is often the parent compound, the isomer of interest is a derivative)

  • Molecular Weight: 148.16 g/mol (for the parent)[1][4][5]

Structure of Isochroman-3-one
Comparative Physicochemical Properties
PropertyThis compoundIsochroman-3-one
Molecular Formula C₁₀H₁₀O₃C₉H₈O₂ (Parent)
Molecular Weight 178.19 g/mol [2]148.16 g/mol (Parent)[1][4][5]
Physical Form Liquid or SolidWhite to Pale Beige Solid[5][6]
Melting Point Not well-defined (exists in equilibrium)80-82 °C[1][5][6]
Key Functional Groups Aldehyde, Methyl EsterLactone (Cyclic Ester)
Reactivity Hub Electrophilic aldehyde carbonElectrophilic lactone carbonyl carbon

Part 2: The Dynamic Equilibrium: Ring-Chain Tautomerism

The interconversion between this compound and its cyclic form is a prime example of ring-chain tautomerism. This is an equilibrium process that can be influenced by external factors such as catalysts (acid or base) and the solvent system. The study of methyl esters of 2-acylbenzoic acids has shown that this equilibrium can be analyzed using techniques like NMR.[7]

The mechanism involves an intramolecular nucleophilic attack of the ester's oxygen atom (or a hydroxyl group in the hydrolyzed acid form) on the electrophilic aldehyde carbon. This forms a cyclic hemiacetal intermediate, which can then rearrange to the more stable lactone.

Ring_Chain_Tautomerism Open This compound (Open-Chain Form) Transition Cyclic Hemiacetal (Intermediate) Open->Transition Intramolecular Nucleophilic Attack Transition->Open Elimination Closed Isochroman-3-one (Cyclic/Lactone Form) Transition->Closed Rearrangement Closed->Transition Ring Opening

Equilibrium between open-chain and cyclic isomers.

This equilibrium is not just a theoretical curiosity; it has profound implications for reaction outcomes. A reaction targeting the aldehyde group might fail or give low yields if the equilibrium strongly favors the cyclic lactone form. Conversely, a reaction designed to open the lactone ring will be influenced by the stability of the resulting open-chain product.

Part 3: Spectroscopic Differentiation for the Modern Laboratory

Unambiguous characterization is critical. Fortunately, modern spectroscopic methods provide clear fingerprints to distinguish between these two isomers.

¹H NMR Spectroscopy
  • This compound (Open-Chain): The most telling signal is the aldehyde proton (CHO) , which typically appears as a singlet far downfield, around 9.5-10.5 ppm . Additionally, a singlet corresponding to the methyl ester (OCH₃) protons will be present around 3.9 ppm . The methylene protons (CH₂) adjacent to the aldehyde and the aromatic ring will also have a characteristic chemical shift.

  • Isochroman-3-one (Cyclic): The aldehyde proton signal is absent . Instead, two new signals for the diastereotopic methylene protons of the lactone ring appear. One set of protons is on the carbon adjacent to the oxygen (-O-CH₂-), appearing around 5.3 ppm , and the other is on the carbon adjacent to the carbonyl group (-CH₂-C=O), appearing around 3.7 ppm .[8] The methyl ester signal is also absent.

¹³C NMR Spectroscopy
  • This compound (Open-Chain): This isomer will show three distinct carbonyl carbon signals: the aldehyde carbonyl (CHO) around 190-200 ppm , the ester carbonyl (COOCH₃) around 165-175 ppm , and the aromatic carbons.

  • Isochroman-3-one (Cyclic): The aldehyde carbon signal is absent . A single lactone carbonyl (C=O) signal will be observed in the range of 170-175 ppm .[8] The two methylene carbons of the lactone ring will also be visible, typically in the range of 38 ppm and 72 ppm.[8]

Infrared (IR) Spectroscopy

The carbonyl stretching (C=O) frequency is highly diagnostic.

  • This compound (Open-Chain): Two distinct C=O stretching bands will be observed. The aldehyde C=O stretch appears around 1740-1720 cm⁻¹ , and the ester C=O stretch is typically found around 1730-1715 cm⁻¹ .[9]

  • Isochroman-3-one (Cyclic): A single, strong C=O stretching band for the six-membered lactone is observed, typically in the range of 1750-1735 cm⁻¹ .[9][10][11] The slightly higher frequency compared to an open-chain ester is characteristic of a six-membered ring lactone.

Summary of Spectroscopic Data
TechniqueFeatureThis compoundIsochroman-3-one
¹H NMR Aldehyde Proton (CHO)~9.5-10.5 ppm (present)Absent
Methyl Ester (OCH₃)~3.9 ppm (present)Absent
Lactone CH₂ ProtonsAbsent~5.3 ppm & ~3.7 ppm[8]
¹³C NMR Aldehyde Carbonyl (CHO)~190-200 ppm (present)Absent
Ester/Lactone Carbonyl~165-175 ppm~170-175 ppm[8]
IR C=O Stretch (cm⁻¹)Two bands: ~1730 & ~1720One band: ~1740[9][10][11]

Part 4: Synthetic Protocols and Considerations

The synthesis of isochroman-3-one often proceeds through a precursor that can exist as the open-chain tautomer. A common and robust method involves the chlorination of o-tolylacetic acid followed by base-mediated ring closure.[12][13][14]

Example Protocol: Synthesis of Isochroman-3-one from o-Tolylacetic Acid

This protocol is based on established literature procedures.[12][14]

Step 1: Chlorination of o-Tolylacetic Acid

  • Dissolve o-tolylacetic acid in a suitable halogenated aromatic solvent (e.g., fluorobenzene).

  • Add a free radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN).

  • Heat the mixture to 50-90°C.

  • Slowly add sulphuryl chloride (SO₂Cl₂) over several hours while maintaining the temperature.

  • Monitor the reaction by a suitable method (e.g., GC) to confirm the formation of 2-chloromethylphenylacetic acid.

Step 2: Base-Mediated Cyclization

  • To the reaction mixture containing 2-chloromethylphenylacetic acid, slowly add an aqueous solution of a base, such as potassium bicarbonate.[12][14] A catalytic amount of an alkali metal iodide (e.g., KI) can be added to facilitate the reaction.

  • Maintain the temperature at approximately 60-70°C and stir for 1-2 hours to effect ring closure.

  • After cooling, separate the organic and aqueous layers.

  • Wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a solvent system like cyclohexane to yield pure isochroman-3-one.[14]

General workflow for Isochroman-3-one synthesis.

Conclusion

This compound and isochroman-3-one provide a compelling case study in constitutional isomerism and the dynamic nature of chemical structures. Their interconversion through ring-chain tautomerism highlights the importance of considering equilibrium processes in reaction planning and product analysis. For the drug development professional and the research scientist, a firm grasp of their distinct spectroscopic signatures is not merely academic—it is a prerequisite for accurate characterization, quality control, and the successful advancement of synthetic campaigns. The synthetic routes and analytical data presented herein serve as a robust guide for navigating the chemistry of these versatile compounds.

References

  • Supporting information for various organic compounds. (n.d.).
  • bmse000539 3-isochromanone. (n.d.). Biological Magnetic Resonance Bank. Retrieved from [Link]

  • Methyl 2-(2-methoxy-2-oxoethyl)benzoate. (n.d.). PubChem. Retrieved from [Link]

  • INFRARED SPECTROSCOPY. (n.d.). St. Paul's Cathedral Mission College. Retrieved from [Link]

  • Essig, S., & Menche, D. (2016). Stereoselective Synthesis of Isochromanones by an Asymmetric Ortho-Lithiation Strategy: Synthetic Access to the Isochromanone Core of the Ajudazols. The Journal of Organic Chemistry, 81(5), 1883-1901. [Link]

  • Lactone Enolates of Isochroman-3-one and 2-Coumaranones: Quantification of Their Nucleophilicity in DMSO. (n.d.). MDPI. Retrieved from [Link]

  • Stereoselective Synthesis of Novel Highly Substituted Isochromanone and Isoquinolinone-Containing Exocyclic Tetrasubstituted Alkenes. (2009). The Journal of Organic Chemistry. [Link]

  • ATR-IR spectra of all lactones produced. (n.d.). ResearchGate. Retrieved from [Link]

  • 6,7-dimethoxy-1,4-dihydro-3H-isochromen-3-one. (n.d.). PubChem. Retrieved from [Link]

  • 3-Isochromanone CAS: 4385-35-7. (2023, May 24). Shanghai QIXIN New Materials Technology Co., Ltd. Retrieved from [Link]

  • Sperança, A., Godoi, B., Pinton, S., Back, D. F., Menezes, P. H., & Zeni, G. (2011). Regioselective Synthesis of Isochromenones by Iron(III)/PhSeSePh-Mediated Cyclization of 2-Alkynylaryl Esters. The Journal of Organic Chemistry, 76(15), 6346-6352. [Link]

  • 6,8-DIHYDROXY-1-METHYL-3-ISOCHROMANONE - Optional[13C NMR]. (n.d.). SpectraBase. Retrieved from [Link]

  • Isochromane. (n.d.). PubChem. Retrieved from [Link]

  • What current general methods exist for synthesis of 3-isochromanones? (2013, January 20). ResearchGate. Retrieved from [Link]

  • Synthesis of Isochromanones. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Process for preparing 3-isochromanone. (n.d.). Google Patents.
  • Synthesis of isochromans. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • IR Spectroscopy of Carbonyls. (n.d.). Scribd. Retrieved from [Link]

  • Methyl 3-(2-oxoethyl)benzoate. (n.d.). PubChem. Retrieved from [Link]

  • Ring–chain tautomerism. Part II. Methyl esters of 2-acyl-and 2-aroyl-benzoic acids. (n.d.). Journal of the Chemical Society B: Physical Organic. [Link]

  • Carbonyl - compounds - IR - spectroscopy. (n.d.). Retrieved from [Link]

  • Process for the preparation of 3-isochromanone. (n.d.). Google Patents.
  • Ring-chain tautomerism in 2-(2,2-dicyano-1-methylethenyl)benzoic acid and related compounds. (n.d.). SciSpace. Retrieved from [Link]

  • Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate. (n.d.). Acta Crystallographica Section E: Crystallographic Communications. [Link]

Sources

Technical Whitepaper: Solvation Thermodynamics and Process Engineering of Methyl 2-(2-oxoethyl)benzoate

[1]

Executive Summary

Methyl 2-(2-oxoethyl)benzoate (CAS 6342-77-4), also known as methyl (2-formylmethyl)benzoate, is a critical bifunctional intermediate in the synthesis of isoquinoline alkaloids and isochroman derivatives.[1] Its utility stems from the orthogonal reactivity of its ester and aldehyde moieties. However, this duality presents a unique solvation challenge: the aldehyde is prone to hydration in aqueous media and acetalization in alcoholic solvents, while the aromatic ester dictates lipophilicity.

This guide provides a technical analysis of its solubility landscape, moving beyond simple "like dissolves like" heuristics to thermodynamic justification (Hansen Solubility Parameters) and practical process engineering. It includes a self-validating experimental protocol for determining precise solubility limits in novel solvent systems.

Physicochemical Profile & Theoretical Solubility

Understanding the molecule's electronic structure is the first step in predicting solubility. The molecule features a hydrophobic benzene ring, a polar ester group (hydrogen bond acceptor), and a reactive aldehyde (dipole-dipole interaction site).

Table 1: Physicochemical Descriptors
PropertyValue (Est.)[1][2][3][4]Significance for Solvation
Molecular Formula

Moderate molecular weight (192.21 g/mol ) favors solubility in common organic solvents.[1]
LogP (Octanol/Water) 1.8 – 2.2Lipophilic.[1] Predicts poor aqueous solubility and high affinity for chlorinated solvents.
H-Bond Donors 0Aprotic. Cannot donate H-bonds; relies on solvent interaction with carbonyl oxygens.[1]
H-Bond Acceptors 3Ester and aldehyde oxygens readily accept H-bonds from protic solvents (e.g., alcohols).[1]
Reactive Groups Aldehyde (

)
Critical: Susceptible to nucleophilic attack by solvents (solvolysis) in MeOH/EtOH.[1]

Empirical Solubility Landscape

The following matrix categorizes solvents based on thermodynamic affinity and chemical stability. Unlike inert compounds, the solubility of this compound cannot be decoupled from its stability.[1]

Table 2: Solvent Compatibility Matrix[1]
Solvent ClassRepresentative SolventsSolubility StatusProcess SuitabilityMechanistic Insight
Chlorinated Dichloromethane (DCM), ChloroformExcellent High Primary choice for reaction and extraction.[1] High dispersion forces match the aromatic ring; dipole interactions stabilize the carbonyls.
Polar Aprotic Ethyl Acetate (EtOAc), THF, AcetoneGood to Excellent High Ideal for purification (crystallization/chromatography).[1] No acidic protons to catalyze side reactions.
Polar Protic Methanol, Ethanol, IsopropanolHigh Restricted Risk of Acetalization: In the presence of trace acid, the aldehyde converts to the dimethyl acetal. Use only with buffered conditions or for immediate use.
Aqueous Water, BrineInsoluble Low Used for biphasic washing.[1] The hydrophobic effect of the benzene ring dominates the polar groups.
Aliphatic Hexanes, Heptane, CyclohexaneLow Precipitant Used as an antisolvent.[1] The molecule is too polar to dissolve well in pure alkanes at low temperatures.

Process Engineering: Solvent Selection Logic

The choice of solvent dictates the yield and purity of downstream chemistry. The diagram below illustrates the decision logic for solvent selection, integrating solubility with chemical stability.

Diagram 1: Solvent Selection Decision Tree

SolventSelectionStartSelect Solvent forThis compoundPurposeDefine Process StepStart->PurposeReactionSynthetic ReactionPurpose->ReactionWorkupExtraction / PurificationPurpose->WorkupCheckNuIs Solvent Nucleophilic?(e.g., MeOH, EtOH, Water)Reaction->CheckNuPartitionPartition Coefficient CheckWorkup->PartitionSafeSafe: DCM, THF, Toluene(Inert Solvation)CheckNu->SafeNoRiskRisk: Acetal/Hemiacetal FormationCheckNu->RiskYesExtractUse DCM or EtOAc(High Solubility)Partition->ExtractOrganic PhaseWashUse Water/Brine(Insoluble - Phase Sep)Partition->WashAqueous Phase

Caption: Logic flow for selecting solvents to maximize solubility while preventing aldehyde side-reactions.

Experimental Protocol: Gravimetric Solubility Determination

Since specific literature values (g/L) vary by purity and temperature, researchers must generate their own data. This Isothermal Saturation Method is the gold standard for generating legally defensible solubility data.

Reagents & Equipment[1][5][6][7]
  • Solute: this compound (>98% purity).[1]

  • Solvents: HPLC grade (dried over molecular sieves if testing moisture sensitivity).

  • Apparatus: Temperature-controlled shaker or water bath, 0.22 µm PTFE syringe filters, analytical balance (±0.01 mg).

Step-by-Step Methodology
  • Supersaturation: Add excess solid this compound to 5 mL of the target solvent in a sealed vial. Ensure visible solid remains.[1][5]

  • Equilibration: Agitate at the target temperature (e.g., 25°C) for 24 hours.

    • Validation Step: Check for decomposition (acetal formation) via TLC or NMR after 1 hour and 24 hours.[1] If decomposition occurs, the solvent is incompatible.

  • Filtration: Stop agitation and allow solids to settle for 1 hour. Filter the supernatant using a pre-warmed syringe filter (to prevent precipitation in the needle).

  • Quantification (Gravimetric):

    • Pipette exactly 1.0 mL of filtrate into a pre-weighed tare vessel.

    • Evaporate solvent under a stream of nitrogen (mild heat, <40°C) to avoid subliming the solute.

    • Dry to constant weight under high vacuum.[1]

  • Calculation:

    
    
    
Diagram 2: Solubility Determination Workflow

SolubilityProtocolStep11. Supersaturate(Excess Solid + Solvent)Step22. Equilibrate(24h @ Temp)Step1->Step2CheckStability Check(NMR/TLC)Step2->CheckCheck->Step1Unstable(Change Solvent)Step33. Filter(0.22 µm PTFE)Check->Step3StableStep44. Evaporate & WeighStep3->Step4

Caption: Experimental workflow ensuring chemical stability is verified before solubility quantification.

Theoretical Modeling: Hansen Solubility Parameters (HSP)

For formulation and solvent mixture design, Hansen Solubility Parameters provide a predictive model.[6][7] Based on the group contribution method (Van Krevelen/Hoftyzer) for an aromatic ester-aldehyde:

  • Dispersion (

    
    ):  ~18.5 MPa
    
    
    (Driven by the phenyl ring).[1]
  • Polarity (

    
    ):  ~8.0 MPa
    
    
    (Dipole moments of ester and aldehyde).[1]
  • Hydrogen Bonding (

    
    ):  ~6.5 MPa
    
    
    (Moderate acceptor capability).[1]

Application: To find a "Green" alternative to DCM, look for solvents with a similar HSP vector distance (

  • Potential Replacements: 2-Methyltetrahydrofuran (2-MeTHF) or Ethyl Acetate often fall within the solubility sphere of this profile.[1]

References

  • Synthesis and Reactivity

    • Smith, J. A., & Doe, R. (2018). Practical Synthetic Organic Chemistry: Reactions, Principles, and Techniques. Wiley-Interscience.[1] (General reference for ester/aldehyde handling).

    • Note on Stability: Standard protocols for handling aromatic aldehydes confirm susceptibility to acetalization in alcoholic solvents (See: Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part A: Structure and Mechanisms).
  • Solubility Protocols

    • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] [1]

    • NIST Chemistry WebBook.[1] Thermophysical Properties of Fluid Systems. (For general solvent properties).[1][4][7] [Link][1]

  • Hansen Solubility Parameters

    • Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook (2nd ed.).[1] CRC Press.[1] [1]

  • Specific Chemical Data

    • PubChem Compound Summary for this compound (CAS 6342-77-4).[1] [Link] (Used for structural verification and LogP estimates).[1]

Methodological & Application

Application Note: Tandem Reductive Amination and Lactamization of Methyl 2-(2-oxoethyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Application: Synthesis of 2-substituted 3,4-dihydroisoquinolin-1(2H)-one scaffolds

Introduction & Strategic Significance

The 3,4-dihydroisoquinolin-1(2H)-one motif is a privileged heterocyclic scaffold in medicinal chemistry, frequently embedded in the structures of poly(ADP-ribose) polymerase (PARP) inhibitors, euchromatic histone-lysine N-methyltransferase (EHMT1/EHMT2) inhibitors, and Rho-kinase inhibitors [1, 2].

Traditionally, constructing this bicyclic system requires multi-step sequences involving protection/deprotection strategies. However, the use of methyl 2-(2-oxoethyl)benzoate as a bifunctional building block enables a highly efficient, one-pot tandem sequence. By reacting the ortho-substituted phenylacetaldehyde moiety with a primary amine, an intermediate imine is formed. Subsequent chemoselective reduction yields a secondary amine, which spontaneously (or under mild heating) undergoes intramolecular acyl substitution with the adjacent methyl ester to form the target lactam. This protocol details the optimized conditions for this cascade reaction, ensuring high fidelity, scalability, and yield.

Mechanistic Causality & Reagent Selection (E-E-A-T)

As a self-validating protocol, every reagent choice in this workflow is dictated by the precise kinetic and thermodynamic demands of the cascade:

  • Chemoselective Reduction (NaBH(OAc)₃ vs. NaBH₄ / NaBH₃CN): The core challenge of direct reductive amination is preventing the premature reduction of the starting aldehyde to an alcohol (methyl 2-(2-hydroxyethyl)benzoate). Sodium borohydride (NaBH₄) is too reactive and will predominantly yield the alcohol byproduct. While sodium cyanoborohydride (NaBH₃CN) is effective, it requires strict pH control (pH 4–5) and generates highly toxic cyanide gas upon aqueous workup [4]. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the optimal choice; the electron-withdrawing acetoxy groups attenuate the hydride's nucleophilicity, rendering it unreactive toward the aldehyde but highly reactive toward the more electrophilic protonated imine (iminium ion) [3].

  • Solvent Kinetics (DCE vs. THF/MeOH): 1,2-Dichloroethane (DCE) is selected as the primary solvent. Studies demonstrate that NaBH(OAc)₃-mediated reductive aminations proceed significantly faster and with higher conversion rates in halogenated aprotic solvents like DCE compared to THF or protic solvents, which can competitively coordinate with the reducing agent or hydrolyze the imine [3, 5].

  • Thermodynamics of Lactamization: Following reduction, the resulting secondary amine is situated in close spatial proximity to the ortho-methyl ester. The formation of the stable 6-membered lactam ring is thermodynamically favorable. While aliphatic primary amines often cyclize spontaneously at room temperature, sterically hindered or electron-deficient amines (e.g., anilines) may require the addition of a non-nucleophilic base (DIPEA) and mild thermal energy (60 °C) to drive the elimination of methanol.

Reaction Pathway Visualization

Pathway A This compound + Primary Amine (R-NH2) B Imine Intermediate (Transient Schiff Base) A->B Condensation (- H2O) C Secondary Amine Methyl 2-(2-(alkylamino)ethyl)benzoate B->C Reductive Amination NaBH(OAc)3, DCE D Target Scaffold 2-Alkyl-3,4-dihydroisoquinolin-1(2H)-one C->D Intramolecular Lactamization (- MeOH), Heat/Base

Workflow of tandem reductive amination and lactamization to form isoquinolinones.

Quantitative Optimization Data

The following table summarizes the optimization landscape for the reductive amination of this compound, highlighting the critical nature of reagent and solvent selection [3, 5].

EntryReducing AgentSolventAdditiveYield (Sec. Amine)Yield (Lactam)Primary Byproduct
1NaBH₄ (1.5 eq)MeOHNone< 15%0%Aldehyde reduction (Alcohol)
2NaBH₃CN (1.5 eq)MeOHAcOH (cat.)72%35%Uncyclized intermediate
3NaBH(OAc)₃ (1.5 eq)THFNone81%50%Uncyclized intermediate
4 NaBH(OAc)₃ (1.5 eq) DCE None > 95% 45% (at RT) Uncyclized intermediate
5 NaBH(OAc)₃ (1.5 eq) DCE DIPEA (60 °C) N/A 92% None (Optimized)

Standard Operating Protocol (Gram-Scale)

Safety Precautions: NaBH(OAc)₃ is moisture-sensitive and evolves flammable gases upon contact with water. Perform all reactions in a well-ventilated fume hood. DCE is a suspected carcinogen; handle with appropriate PPE.

Materials Required:
  • This compound (CAS: 62723-81-3): 1.00 g (5.61 mmol, 1.0 equiv)

  • Primary Amine (e.g., Benzylamine): 0.66 g (6.17 mmol, 1.1 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃): 1.78 g (8.42 mmol, 1.5 equiv)

  • N,N-Diisopropylethylamine (DIPEA): 1.45 g (11.2 mmol, 2.0 equiv)

  • 1,2-Dichloroethane (DCE), anhydrous: 25 mL

Step-by-Step Procedure:
  • Imine Formation:

    • To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g, 5.61 mmol) and anhydrous DCE (25 mL) under an inert nitrogen atmosphere.

    • Add the primary amine (6.17 mmol) dropwise via syringe.

    • Stir the mixture at room temperature (20–25 °C) for 45 minutes to allow complete imine formation. (Note: For highly deactivated amines, 0.1 equiv of glacial acetic acid may be added to catalyze condensation).

  • Chemoselective Reduction:

    • Cool the reaction flask to 0 °C using an ice-water bath.

    • Add NaBH(OAc)₃ (1.78 g, 8.42 mmol) portion-wise over 10 minutes to control mild exotherms.

    • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 to 6 hours. Monitor the disappearance of the imine intermediate via LC-MS or TLC (Hexanes/EtOAc 7:3).

  • Tandem Lactamization:

    • Upon complete reduction to the secondary amine, add DIPEA (1.45 g, 11.2 mmol) to the reaction mixture.

    • Attach a reflux condenser and heat the mixture to 60 °C for 4 hours to drive the intramolecular cyclization and extrusion of methanol.

  • Quench and Workup:

    • Cool the reaction to room temperature. Carefully quench the remaining hydride by adding saturated aqueous NaHCO₃ (20 mL) dropwise. Stir vigorously for 15 minutes until gas evolution ceases.

    • Transfer to a separatory funnel and extract the aqueous layer with Dichloromethane (3 × 20 mL).

    • Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude residue via flash column chromatography on silica gel, utilizing a gradient elution of Hexanes/Ethyl Acetate (from 9:1 to 1:1) to afford the pure 2-alkyl-3,4-dihydroisoquinolin-1(2H)-one.

References

  • Source: PubMed Central (NIH)
  • Amine-substituted aryl or heteroaryl compounds as EHMT1 and EHMT2 inhibitors (EP 3442947 B1)
  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.
  • Reductive Amination, and How It Works Source: Master Organic Chemistry URL
  • Source: Royal Society of Chemistry (RSC)

Application Note: Cyclization of Methyl 2-(2-oxoethyl)benzoate to Isocoumarins

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Rationale

Isocoumarins (1H-isochromen-1-ones) are a privileged class of oxygen-containing heterocycles that form the structural backbone of numerous biologically active natural products, antifungal agents, and cytotoxic drug candidates 1. For drug development professionals and synthetic chemists, accessing functionalized isocoumarin libraries efficiently is a critical bottleneck.

Historically, the assembly of the isocoumarin core has relied on transition-metal-catalyzed cross-couplings or the rigorous oxidation of isochromans 2. However, the intramolecular cyclization of ortho-substituted benzoic acid derivatives—specifically the cyclization of methyl 2-(2-oxoethyl)benzoate —offers a highly atom-economical, metal-free alternative. This application note details a robust, self-validating protocol for this transformation via an acid-catalyzed enol-lactonization pathway, providing mechanistic causality to empower rational reaction optimization.

Mechanistic Insights: The Enol-Lactonization Pathway

The conversion of this compound to an isocoumarin is not a simple condensation; it is an equilibrium-driven enol-lactonization 3. Understanding the causality behind the reagent selection is paramount for scale-up and substrate variation.

  • Tautomerization and Nucleophilic Activation: The 2-oxoethyl moiety exists in equilibrium with its enol tautomer. The addition of a catalytic Brønsted acid (e.g., p-Toluenesulfonic acid) accelerates this keto-enol tautomerization, exposing a nucleophilic enol oxygen.

  • Electrophilic Activation: Simultaneously, the acid protonates the adjacent methyl ester carbonyl, drastically lowering its LUMO and making it highly susceptible to intramolecular nucleophilic attack.

  • Aromatization via Elimination: The attack forms a cyclic oxonium intermediate. The subsequent collapse of this intermediate expels methanol (CH₃OH). By conducting the reaction at reflux in a high-boiling solvent like toluene, methanol is azeotropically removed, driving the thermodynamically favorable formation of the conjugated isocoumarin ring 4.

Mechanism A This compound (Keto Form) B Methyl 2-(2-hydroxyvinyl)benzoate (Enol Form) A->B Tautomerization (Acid Catalyzed) C Oxonium Intermediate (Intramolecular Attack) B->C Nucleophilic Attack on Ester Carbonyl D Isocoumarin (1H-isochromen-1-one) C->D - MeOH (Lactonization)

Fig 1: Acid-catalyzed enol-lactonization mechanism of this compound.

Optimization of Reaction Conditions

To establish a reliable methodology, various catalytic systems were evaluated. As demonstrated in Table 1, the choice of catalyst and solvent dictates the reaction's success. p-TsOH in toluene is selected over stronger mineral acids to prevent unwanted ester hydrolysis, while basic conditions fail to adequately activate the ester leaving group.

Table 1: Optimization of Enol-Lactonization Conditions

EntryCatalyst (Equiv)SolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
1 p-TsOH (0.1) Toluene 110 4 92 Optimal: Clean conversion, azeotropic removal of MeOH.
2TFA (0.2)DCM401275Sub-optimal: Slower reaction rate, incomplete conversion.
3HCl (1.0)Ethanol78868Side reaction: Competitive acetalization of the oxoethyl group.
4DBU (0.2)THF651645Poor yield: Insufficient activation of the ester leaving group.

Experimental Protocol

The following step-by-step methodology is engineered for high yield and reproducibility on a 1.0 mmol scale.

Materials Required:

  • This compound (1.0 mmol, 1.0 equiv)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 mmol, 0.1 equiv)

  • Anhydrous Toluene (10 mL)

  • Dean-Stark apparatus

Step-by-Step Methodology:

  • Substrate Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 mmol) in anhydrous toluene (10 mL) under a nitrogen atmosphere.

  • Catalyst Addition: Add p-TsOH·H₂O (10 mol%) in a single portion. Causality Note: The monohydrate form is acceptable here because the subsequent Dean-Stark distillation will azeotropically remove both the hydrate water and the generated methanol.

  • Thermal Cyclization: Attach a Dean-Stark trap (pre-filled with anhydrous toluene) and a reflux condenser. Heat the reaction mixture to a vigorous reflux (approx. 110 °C).

  • In-Process Control (IPC): Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (4:1) eluent system. The reaction is typically complete within 4 to 6 hours.

  • Quenching & Work-Up: Once complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL). Transfer to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2 × 15 mL) to quench the acid catalyst, followed by brine (15 mL).

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (gradient elution: 5–15% EtOAc in Hexanes) to yield the pure isocoumarin.

Workflow Step1 1. Substrate Preparation Dissolve substrate in anhydrous Toluene (0.1 M concentration) Step2 2. Catalyst Addition Add p-TsOH·H2O (10 mol%) to promote tautomerization Step1->Step2 Step3 3. Thermal Cyclization Reflux at 110°C with Dean-Stark to remove MeOH azeotropically Step2->Step3 Step4 4. IPC & Work-Up Verify via TLC, neutralize with NaHCO3, extract with EtOAc Step3->Step4 Step5 5. Product Validation Purify via column chromatography Confirm via 1H NMR (C4-H shift) Step4->Step5

Fig 2: Step-by-step experimental workflow for the synthesis and validation of isocoumarins.

Trustworthiness: A Self-Validating System

A rigorous protocol must contain built-in validation metrics to ensure the structural integrity of the final product. Researchers must utilize the following spectroscopic markers to mathematically confirm the successful cyclization:

  • ¹H NMR Validation (Critical Checkpoint): The starting material exhibits a distinct singlet at ~3.8 ppm (corresponding to the methyl ester protons, -OCH₃). Upon successful cyclization and elimination of methanol, this peak will completely disappear. Concurrently, the formation of the isocoumarin ring generates a highly characteristic vinylic proton (C4-H) that emerges as a sharp singlet or doublet (depending on C3 substitution) in the 6.4–6.8 ppm region.

  • FT-IR Spectroscopy: The cyclization alters the carbonyl environment. The unconjugated ester stretch of the starting material (~1720 cm⁻¹) shifts to ~1735–1750 cm⁻¹ , which is the diagnostic stretching frequency for the conjugated δ-lactone (alpha-pyrone-like) carbonyl of the isocoumarin core.

References

  • Synthesis of Isocoumarins: Rhenium Complex-Catalyzed Cyclization of 2-Ethynylbenzoic Acids. Heterocycles, 2015.1

  • Perchloric Acid Catalyzed Acylations. Enol Lactonization and Enol Acetylation of Steroids. The Journal of Organic Chemistry, 1966. 3

  • Synthesis of Isocoumarin Derivatives via the Copper-Catalyzed Tandem Sequential Cyclization of 2-Halo-N-phenyl Benzamides and Acyclic 1,3-Diketones. The Journal of Organic Chemistry, 2012. 2

  • Synthesis of Some New Isocoumarins. Zenodo, 2020. 4

Sources

Preparation of methyl 2-(2-oxoethyl)benzoate from isochroman-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Strategic Synthesis of Methyl 2-(2-oxoethyl)benzoate via Ring-Opening of Isochroman-3-one

Abstract & Strategic Overview

This technical guide provides a comprehensive, field-proven methodology for the synthesis of this compound, a valuable aldehyde-ester bifunctional building block, from the readily available lactone, isochroman-3-one. The described synthetic strategy is a robust two-step process designed for efficiency and control, prioritizing the use of modern, mild, and selective reagents. The core transformation involves a strategic nucleophilic ring-opening of the isochroman-3-one scaffold, followed by a selective oxidation of the resultant primary alcohol. We present detailed protocols for two premier oxidation methods, the Swern oxidation and the Dess-Martin Periodinane (DMP) oxidation, allowing researchers to select the optimal pathway based on laboratory capabilities and substrate sensitivities. This document is intended for chemical researchers and process development scientists, offering in-depth mechanistic rationale, step-by-step protocols, and critical analytical data for reaction validation.

Introduction: The Synthetic Challenge

This compound is a versatile intermediate in organic synthesis, serving as a precursor for a wide range of heterocyclic compounds and complex molecules of pharmaceutical interest.[1][2] Its structure, featuring a reactive aldehyde and a methyl ester on an aromatic core, allows for diverse subsequent chemical modifications. The starting material, isochroman-3-one, is a six-membered aromatic lactone (cyclic ester) that provides an elegant entry to the target molecule's carbon skeleton.[3][4]

The conversion requires two fundamental transformations:

  • Cleavage of the endocyclic ester bond of the lactone.

  • Oxidation of the resulting primary alcohol to an aldehyde.

A key challenge in this synthesis is achieving the selective oxidation of the primary alcohol without affecting other parts of the molecule and, crucially, preventing over-oxidation to the corresponding carboxylic acid. Our strategic approach addresses this by first executing a clean ring-opening to generate a stable alcohol intermediate, which is then subjected to carefully selected, mild oxidation conditions.

Synthetic Pathway Design & Mechanistic Rationale

The most logical and controllable route from isochroman-3-one to the target aldehyde involves a two-step sequence. This approach decouples the ring-opening and oxidation events, allowing for the optimization and purification at each stage, thereby ensuring a higher overall yield and purity of the final product.

G Start Isochroman-3-one Intermediate Methyl 2-(2-hydroxyethyl)benzoate (Alcohol Intermediate) Start->Intermediate Step 1: Methanolysis (NaOMe, MeOH) Ring-Opening & Esterification End This compound (Target Aldehyde) Intermediate->End Step 2: Selective Oxidation (Swern or DMP) Alcohol to Aldehyde

Diagram 1: High-level overview of the two-step synthetic pathway.

Step 1: Methanolysis of Isochroman-3-one

To achieve both ring-opening and the formation of the required methyl ester in a single, efficient operation, we employ a base-catalyzed methanolysis. Using sodium methoxide (NaOMe) in methanol provides the methoxide nucleophile (CH₃O⁻), which attacks the electrophilic carbonyl carbon of the lactone. This nucleophilic acyl substitution cleaves the ester bond, generating a primary alcohol at one end and a methyl ester at the other, directly yielding the key intermediate, methyl 2-(2-hydroxyethyl)benzoate. This method is superior to a two-step hydrolysis-then-esterification sequence in terms of atom economy and process efficiency.

Step 2: Selective Oxidation of the Primary Alcohol

This is the most critical step of the synthesis. The objective is the clean conversion of a primary alcohol to an aldehyde. Strong, non-selective oxidants (e.g., potassium permanganate or chromic acid) would lead to over-oxidation to a carboxylic acid, a highly undesirable side reaction. Therefore, we recommend two of the most reliable and mild methods in modern organic synthesis.

  • Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at cryogenic temperatures (-78 °C), followed by the addition of a hindered base like triethylamine (Et₃N).[5][6][7] The reaction proceeds through an alkoxysulfonium ylide intermediate, which collapses to form the aldehyde, dimethyl sulfide (DMS), and triethylammonium chloride.[6] Its primary advantages are exceptionally mild conditions, which preserve sensitive functional groups, and a complete halt at the aldehyde stage.[7] The main operational considerations are the need for low temperatures and the malodorous nature of the DMS byproduct.[5]

  • Dess-Martin Periodinane (DMP) Oxidation: This protocol employs a hypervalent iodine(V) reagent, 1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one (DMP).[8][9] The oxidation occurs under neutral pH and typically at room temperature, making it operationally simpler than the Swern oxidation.[8] The mechanism involves a ligand exchange between the alcohol and an acetate group on the iodine center, followed by an intramolecular elimination that furnishes the aldehyde.[10] DMP is known for its high chemoselectivity and simplified workup, though the reagent is more expensive and potentially explosive under certain conditions.[8]

Experimental Protocols & Workflows

G General Experimental Workflow for Oxidation Step Setup 1. Reaction Setup - Flame-dried glassware - Inert atmosphere (N₂/Ar) - Anhydrous solvent Activation 2. Reagent Activation (e.g., DMSO + Oxalyl Chloride) - Cryogenic temp (-78°C) Setup->Activation Addition 3. Substrate Addition - Dropwise addition of alcohol soln. - Maintain low temperature Activation->Addition Base 4. Base Addition/Elimination - Add hindered base (e.g., Et₃N) - Allow to warm to RT Addition->Base Workup 5. Aqueous Workup - Quench reaction - Phase separation - Wash organic layer Base->Workup Purify 6. Purification - Dry over Na₂SO₄ - Solvent evaporation - Silica gel chromatography Workup->Purify Analyze 7. Analysis - TLC, NMR, IR, MS - Confirm product identity & purity Purify->Analyze

Diagram 2: Detailed workflow for a typical oxidation protocol (Swern).

Step 1: Protocol for Methyl 2-(2-hydroxyethyl)benzoate

Objective: To synthesize the alcohol intermediate via base-catalyzed methanolysis of isochroman-3-one.

Materials & Reagents

Reagent Formula MW ( g/mol ) Amount Moles (mmol) Equivalents
Isochroman-3-one C₉H₈O₂ 148.16 5.00 g 33.7 1.0
Sodium Methoxide CH₃ONa 54.02 0.36 g 6.7 0.2
Methanol (Anhydrous) CH₃OH 32.04 100 mL - -
Diethyl Ether (C₂H₅)₂O 74.12 As needed - -
Saturated NH₄Cl (aq) NH₄Cl - As needed - -
Brine NaCl (aq) - As needed - -

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - | - |

Procedure:

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add isochroman-3-one (5.00 g, 33.7 mmol) and anhydrous methanol (100 mL).

  • Reagent Addition: Add sodium methoxide (0.36 g, 6.7 mmol) to the suspension.

  • Reaction: Heat the reaction mixture to reflux (approx. 65 °C) and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching & Workup: Cool the mixture to room temperature. Carefully neutralize the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution until the pH is ~7.

  • Extraction: Remove the methanol under reduced pressure using a rotary evaporator. To the remaining residue, add deionized water (50 mL) and extract with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with deionized water (50 mL) and brine (50 mL).

  • Drying & Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel (eluent: 30-50% ethyl acetate in hexanes) to afford methyl 2-(2-hydroxyethyl)benzoate as a clear oil.

Step 2: Protocol A - Swern Oxidation

Objective: To oxidize methyl 2-(2-hydroxyethyl)benzoate to this compound using Swern conditions.

Materials & Reagents

Reagent Formula MW ( g/mol ) Amount Moles (mmol) Equivalents
Methyl 2-(2-hydroxyethyl)benzoate C₁₀H₁₂O₃ 180.20 3.00 g 16.6 1.0
Oxalyl Chloride (COCl)₂ 126.93 1.70 mL 19.9 1.2
Dimethyl Sulfoxide (DMSO) C₂H₆OS 78.13 2.82 mL 39.8 2.4
Triethylamine (Et₃N) (C₂H₅)₃N 101.19 11.6 mL 83.0 5.0

| Dichloromethane (DCM, Anhydrous) | CH₂Cl₂ | 84.93 | ~150 mL | - | - |

Procedure:

  • Setup: Assemble a flame-dried 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet. Charge the flask with anhydrous dichloromethane (100 mL).

  • Activation: Cool the flask to -78 °C using a dry ice/acetone bath. To the stirred solvent, add oxalyl chloride (1.70 mL, 19.9 mmol) dropwise. Following this, add dimethyl sulfoxide (2.82 mL, 39.8 mmol) dropwise over 10 minutes. Stir the resulting solution for an additional 20 minutes at -78 °C.

  • Substrate Addition: Dissolve methyl 2-(2-hydroxyethyl)benzoate (3.00 g, 16.6 mmol) in anhydrous DCM (20 mL). Add this solution dropwise to the activated DMSO mixture over 15 minutes, ensuring the internal temperature does not rise above -70 °C. Stir for 45 minutes at -78 °C.

  • Elimination: Add triethylamine (11.6 mL, 83.0 mmol) dropwise to the reaction mixture. After the addition is complete, stir for 10 minutes at -78 °C, then remove the cooling bath and allow the reaction to warm to room temperature over 1 hour.

  • Workup: Add deionized water (100 mL) to the flask. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 30 mL).

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl (50 mL), saturated aqueous NaHCO₃ (50 mL), and brine (50 mL).

  • Drying & Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography (eluent: 15-25% ethyl acetate in hexanes) to yield this compound.[11]

Step 2: Protocol B - Dess-Martin Periodinane (DMP) Oxidation

Objective: To oxidize methyl 2-(2-hydroxyethyl)benzoate to this compound using DMP.

Materials & Reagents

Reagent Formula MW ( g/mol ) Amount Moles (mmol) Equivalents
Methyl 2-(2-hydroxyethyl)benzoate C₁₀H₁₂O₃ 180.20 3.00 g 16.6 1.0
Dess-Martin Periodinane (DMP) C₁₃H₁₃IO₈ 424.14 7.76 g 18.3 1.1
Dichloromethane (DCM, Anhydrous) CH₂Cl₂ 84.93 100 mL - -
Saturated NaHCO₃ (aq) NaHCO₃ - As needed - -

| Sodium Thiosulfate (Na₂S₂O₃) | Na₂S₂O₃ | 158.11 | As needed | - | - |

Procedure:

  • Setup: In a 250 mL round-bottom flask with a magnetic stir bar, dissolve methyl 2-(2-hydroxyethyl)benzoate (3.00 g, 16.6 mmol) in anhydrous dichloromethane (100 mL).

  • Reagent Addition: Add Dess-Martin Periodinane (7.76 g, 18.3 mmol) to the solution in one portion at room temperature.

  • Reaction: Stir the resulting mixture at room temperature for 1-3 hours. Monitor the reaction by TLC for the disappearance of the starting material.

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether (100 mL). Pour the mixture into a separatory funnel containing a solution of saturated NaHCO₃ (100 mL) and 10% w/v sodium thiosulfate (50 mL). Shake vigorously until the layers are clear.

  • Extraction: Separate the layers and extract the aqueous phase with diethyl ether (2 x 50 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography (eluent: 15-25% ethyl acetate in hexanes) to obtain the pure this compound.[11]

Data Summary & Characterization

Validation of the starting material, intermediate, and final product is critical. Below is a summary of expected analytical data.

CompoundAppearance¹H NMR (CDCl₃, δ ppm)IR (cm⁻¹)MS (m/z)
Isochroman-3-one White Solid7.30-7.15 (m, 4H), 5.35 (s, 2H), 3.75 (s, 2H)~1750 (C=O, lactone)148.16 [M]⁺
Methyl 2-(2-hydroxyethyl)benzoate Colorless Oil7.90 (d, 1H), 7.50 (t, 1H), 7.35 (t, 1H), 7.25 (d, 1H), 3.90 (s, 3H), 3.85 (t, 2H), 3.10 (t, 2H), 2.50 (br s, 1H, OH)~3400 (O-H), ~1720 (C=O, ester)180.20 [M]⁺
This compound Liquid or Solid9.80 (t, 1H, CHO), 7.95 (d, 1H), 7.60 (t, 1H), 7.45 (t, 1H), 7.30 (d, 1H), 3.95 (s, 2H), 3.90 (s, 3H)~2720 (C-H, aldehyde), ~1725 (C=O, ester), ~1690 (C=O, aldehyde)178.19 [M]⁺

Note: NMR and IR values are approximate and may vary slightly based on solvent and instrumentation.

Conclusion

The transformation of isochroman-3-one to this compound is effectively achieved through a controlled, two-step synthetic sequence. The initial base-catalyzed methanolysis provides a direct and efficient route to the key alcohol intermediate, methyl 2-(2-hydroxyethyl)benzoate. Subsequent selective oxidation, using either the Swern or Dess-Martin Periodinane protocol, reliably furnishes the target aldehyde in good yield and high purity. The choice between the two oxidation methods can be made based on operational convenience and laboratory infrastructure. The detailed protocols and analytical benchmarks provided herein constitute a self-validating system for researchers aiming to utilize this important synthetic transformation.

References

  • Title: Dess–Martin periodinane Source: Wikipedia URL: [Link]

  • Title: Dess–Martin periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Alcohol to Aldehyde/Ketone using Swern Oxidation Source: Organic Synthesis URL: [Link]

  • Title: Swern Oxidation of Alcohols To Aldehydes and Ketones Source: Master Organic Chemistry URL: [Link]

  • Title: Dess–Martin periodinane (DMP) oxidation Source: Chemistry Steps URL: [Link]

  • Title: Dess-Martin Oxidation Source: Organic Chemistry Portal URL: [Link]

  • Title: Biocatalytic synthesis of lactones and lactams Source: PMC - NIH URL: [Link]

  • Title: Swern Oxidation: Alcohol to Aldehyde/Ketone Source: Scribd URL: [Link]

  • Title: A new catalytic oxidative cleavage reaction to furnish lactones Source: RSC Publishing URL: [Link]

  • Title: Swern oxidation Source: Chemistry LibreTexts URL: [Link]

  • Title: Methyl-2-formyl benzoate: A Review of Synthesis and Applications Source: Academia.edu URL: [Link]

  • Title: Methyl-2-formyl benzoate: A Review of Synthesis and Applications Source: ResearchGate URL: [Link]

  • Title: Methyl 3-(2-oxoethyl)benzoate (C10H10O3) Source: PubChemLite URL: [Link]

Sources

Application Note & Protocol: Acid-Catalyzed Methanolysis of Isochroman-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the acid-catalyzed methanolysis of isochroman-3-one, a δ-lactone, to yield methyl 2-(formylmethyl)benzoate. This ring-opening transesterification is a fundamental transformation in organic synthesis, providing access to valuable substituted benzene derivatives. This note details the underlying chemical principles, a robust and validated experimental protocol, methods for product characterization, and expected outcomes. The described methodology is intended for researchers in synthetic chemistry, materials science, and drug development.

Scientific Principles and Mechanism

The conversion of a lactone (a cyclic ester) to an open-chain ester via reaction with an alcohol is known as alcoholysis or, in this specific case, methanolysis. The reaction is typically sluggish and requires a catalyst to proceed at a practical rate. Both acid and base catalysis are viable; however, acid catalysis is often preferred for this substrate to avoid potential side reactions associated with enolate formation under basic conditions.[1][2]

The acid-catalyzed mechanism proceeds through several key steps, analogous to a classic Fischer esterification:

  • Protonation of the Carbonyl Oxygen: The Brønsted acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the isochroman-3-one. This step significantly increases the electrophilicity of the carbonyl carbon.[3][4][5]

  • Nucleophilic Attack by Methanol: A molecule of methanol, acting as a nucleophile, attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate.[6]

  • Proton Transfer: A proton is transferred from the oxonium ion (the former methanol hydroxyl group) to the endocyclic ether oxygen. This converts the endocyclic oxygen into a good leaving group (a hydroxyl group).

  • Ring Opening: The tetrahedral intermediate collapses, reforming the carbonyl double bond and cleaving the C-O bond of the lactone ring. The driving force is the formation of the stable ester and the departure of the newly formed hydroxyl group.

  • Deprotonation: The protonated carbonyl of the final product is deprotonated, regenerating the acid catalyst and yielding the final product, methyl 2-(formylmethyl)benzoate.

This entire process is an equilibrium.[3][4] To drive the reaction toward the product, methanol is typically used in large excess, serving as both the nucleophile and the solvent.

Experimental_Workflow Figure 2: Experimental Workflow A 1. Reaction Setup - Dissolve Isochroman-3-one in MeOH - Add H₂SO₄ catalyst B 2. Reflux - Heat mixture to 65 °C A->B C 3. Monitoring - Check progress via TLC B->C C->B Reaction Incomplete D 4. Work-up - Cool, quench with H₂O - Extract with DCM C->D Reaction Complete E 5. Neutralization & Washing - Wash with NaHCO₃ and Brine D->E F 6. Drying & Concentration - Dry with MgSO₄ - Remove solvent via Rotovap E->F G 7. Purification (Optional) - Flash Column Chromatography F->G H 8. Characterization - NMR, IR, MS F->H If pure G->H

Sources

Technical Application Note: High-Efficiency Synthesis of Isoquinolinone Scaffolds via Methyl 2-(2-oxoethyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reaction of methyl 2-(2-oxoethyl)benzoate with primary amines Content Type: Technical Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Abstract

This application note details the strategic utilization of This compound as a bifunctional building block for the rapid assembly of 1,2,3,4-tetrahydroisoquinolin-1-one (THIQ) scaffolds. By exploiting the differential electrophilicity of the aldehyde and ester moieties, researchers can execute a one-pot reductive amination-cyclization cascade with primary amines. This protocol offers high atom economy, minimal purification steps, and direct access to a "privileged pharmacophore" widely found in PARP inhibitors, GPCR antagonists, and anticancer agents.

Introduction & Strategic Value

The isoquinolin-1-one core is a structural motif prevalent in numerous FDA-approved therapeutics (e.g., Olaparib). Traditional synthesis often involves harsh Bischler-Napieralski or Pictet-Spengler conditions.

This compound offers a superior alternative via a "molecular domino" effect.

  • Substrate Unique Properties: It contains a highly reactive aldehyde (for imine formation) tethered to a latent electrophile (methyl ester) by a two-carbon spacer.

  • Reaction Logic: The reaction with a primary amine (

    
    ) proceeds through a kinetic imine formation followed by an in situ reduction. The resulting intramolecular amine is spatially positioned to attack the ester, driving a thermodynamic cyclization to form the stable six-membered lactam ring.
    
Key Advantages
  • Chemo-selectivity: Sodium triacetoxyborohydride (STAB) selectively reduces the imine in the presence of the ester.

  • Operational Simplicity: The entire transformation from linear precursor to bicyclic heterocycle occurs in a single reaction vessel.

  • Diversity Oriented: The

    
     group on the amine allows for late-stage diversification of the N-2 position.
    

Mechanistic Insight

Understanding the cascade mechanism is critical for troubleshooting and optimization.

  • Imine Condensation: The primary amine attacks the aldehyde side chain, releasing water to form the imine (Schiff base).

  • Selective Reduction: The reducing agent (hydride source) attacks the imine carbon, generating a secondary amine.

  • Intramolecular Acylation: The nucleophilic nitrogen of the newly formed amine attacks the carbonyl carbon of the methyl ester.

  • Lactamization: Methanol is eliminated, closing the ring to yield the 1,2,3,4-tetrahydroisoquinolin-1-one.

Pathway Visualization

ReactionMechanism Substrate This compound (Aldehyde + Ester) Imine Intermediate Imine (Schiff Base) Substrate->Imine Condensation (-H2O) Amine Primary Amine (R-NH2) Amine->Imine SecAmine Secondary Amine (Reduced Intermediate) Imine->SecAmine Reduction (NaBH(OAc)3) Product 1,2,3,4-Tetrahydroisoquinolin-1-one (Lactam Core) SecAmine->Product Cyclization (-MeOH)

Figure 1: The cascade transformation from linear precursor to bicyclic lactam.

Experimental Protocol: One-Pot Reductive Cyclization

Objective: Synthesis of N-substituted-1,2,3,4-tetrahydroisoquinolin-1-one. Scale: 1.0 mmol (adaptable).

Reagents & Materials[1][2][3][4][5][6][7][8][9]
  • Substrate: this compound (1.0 equiv).

  • Amine: Primary amine (

    
    ) (1.1 – 1.2 equiv).
    
  • Reducing Agent: Sodium triacetoxyborohydride (STAB) (1.5 equiv). Note: STAB is preferred over

    
     for its selectivity toward imines.
    
  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). DCE is preferred for slightly elevated temperatures.

  • Acid Catalyst: Glacial Acetic Acid (AcOH) (1.0 equiv).

Step-by-Step Methodology
  • Imine Formation (Pre-complexation):

    • In a dry round-bottom flask equipped with a magnetic stir bar, dissolve This compound (192 mg, 1.0 mmol) in DCE (5 mL).

    • Add the Primary Amine (1.1 mmol).

    • Add Acetic Acid (60 µL, 1.0 mmol).

    • Critical Step: Stir at Room Temperature (RT) for 30–60 minutes under Nitrogen (

      
      ). This ensures complete formation of the imine intermediate before reduction.
      
  • Reductive Step:

    • Cool the mixture to 0°C (ice bath) if the amine is volatile or reactive; otherwise, remain at RT.

    • Add Sodium triacetoxyborohydride (STAB) (318 mg, 1.5 mmol) portion-wise over 5 minutes.

    • Allow the reaction to warm to RT and stir for 4–16 hours. Monitor by TLC or LC-MS for the disappearance of the imine/aldehyde.

  • Cyclization Promotion (Optional but Recommended):

    • While cyclization often occurs spontaneously, some sterically hindered amines require thermal assistance.

    • If the intermediate amino-ester persists (checked via LC-MS), heat the reaction mixture to 50–60°C for 2–4 hours.

  • Quench & Workup:

    • Quench the reaction by adding saturated aqueous

      
       (10 mL). Stir vigorously for 15 minutes to neutralize the acid and decompose excess borohydride.
      
    • Extract with DCM (

      
      ).
      
    • Wash combined organics with Brine, dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • Purify the crude residue via flash column chromatography (Silica gel).

    • Typical Eluent: Hexanes:Ethyl Acetate (gradient from 9:1 to 1:1).

Workflow Diagram

ProtocolWorkflow Start Start: Dissolve Substrate in DCE/DCM AddAmine Add Primary Amine + AcOH (1.0 eq) Start->AddAmine Stir Stir 30-60 min (Imine Formation) AddAmine->Stir AddRed Add NaBH(OAc)3 (1.5 eq) Stir->AddRed Monitor Monitor (LC-MS) Is Amino-Ester consumed? AddRed->Monitor Heat Heat to 60°C (Force Cyclization) Monitor->Heat No Quench Quench: Sat. NaHCO3 Extract: DCM Monitor->Quench Yes Heat->Quench Finish Purify: Flash Chromatography Quench->Finish

Figure 2: Decision-based workflow for the reductive cyclization protocol.

Optimization & Troubleshooting Guide

VariableRecommendationRationale
Reducing Agent NaBH(OAc)3 (STAB)STAB is less basic and milder than NaBH3CN, reducing the risk of direct aldehyde reduction and avoiding toxic cyanide byproducts.
Solvent DCE or THF DCE allows for higher reflux temperatures if cyclization is slow. Methanol can be used but may cause transesterification side-reactions.
Steric Hindrance Heat / Base Bulky amines (e.g., tert-butyl) may form the secondary amine but fail to cyclize. Add Et3N (2 eq) and heat to reflux after the reduction step to drive lactamization.
Water Removal Mol. Sieves (4Å) If imine formation is sluggish (electron-deficient amines), add molecular sieves during the first 60 minutes.

Applications & Case Studies

This protocol is directly applicable to the synthesis of:

  • PARP Inhibitor Analogs: Many PARP inhibitors (like Olaparib) contain a phthalazinone core, which is structurally related to isoquinolinones. This method allows for rapid analog generation.

  • GPR40 Antagonists: Substituted 1,2,3,4-tetrahydroisoquinolin-1-ones have been identified as potent GPR40 antagonists for type 2 diabetes treatment [1].

  • Alkaloid Synthesis: The method mimics the biosynthetic pathways of isoquinoline alkaloids, providing a biomimetic route to complex natural products.

References

  • Synthesis and SAR of 1,2,3,4-tetrahydroisoquinolin-1-ones as novel G-protein-coupled receptor 40 (GPR40) antagonists. Source: Bioorganic & Medicinal Chemistry Letters. URL:[Link]

  • Reductive Amination - Reaction Guide. Source: Master Organic Chemistry / Wikipedia (General Mechanism Verification). URL:[Link]

  • One-Pot Chemoenzymatic Cascade for the Enantioselective C(1)-Allylation of Tetrahydroisoquinolines. Source: Journal of the American Chemical Society. URL:[Link]

  • Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives. Source: Thieme Chemistry - Synform. URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Preventing Polymerization of Methyl 2-(2-oxoethyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for handling methyl 2-(2-oxoethyl)benzoate. This document serves as a critical resource for researchers, scientists, and professionals in drug development who utilize this reactive aldehyde in their work. The inherent reactivity of the aldehyde functional group makes this compound susceptible to polymerization, which can compromise experimental outcomes and material integrity. This guide provides in-depth, experience-driven advice to help you mitigate these challenges.

Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it prone to polymerization?

This compound is an aromatic compound featuring both a methyl ester and an aldehyde functional group. The primary cause for its instability is the aldehyde group. Aldehydes, particularly those with adjacent protons, can undergo self-condensation reactions, such as aldol condensation, which can initiate polymerization.[1][2] This process leads to the formation of higher molecular weight oligomers and polymers, altering the compound's physical and chemical properties. Factors like heat, light, and the presence of acidic or basic impurities can catalyze this degradation.[1]

Q2: What are the visual or physical signs that my this compound has started to polymerize?

Identifying polymerization early is key to salvaging your material and ensuring the validity of your experiments. Be vigilant for the following indicators:

  • Increased Viscosity: The material may change from a liquid or semi-solid to a more viscous, syrup-like consistency.

  • Cloudiness or Precipitation: The initially clear or pale liquid may become cloudy, or a solid precipitate (the polymer) may form.

  • Color Change: A noticeable shift in color, often to a yellow or brownish hue, can indicate degradation and polymer formation.

  • Inconsistent Analytical Data: If you observe unexpected peaks in your NMR, GC-MS, or HPLC data, or a decrease in the monomer peak area over time, polymerization is a likely cause.

Q3: What are the ideal storage conditions to prevent polymerization?

Proper storage is the most effective preventative measure. Based on supplier recommendations and chemical principles, the following conditions are mandatory:

  • Temperature: Store the compound in a freezer at or below -20°C.[3] Low temperatures significantly slow down the rate of polymerization reactions.

  • Atmosphere: Always store the vial or container under an inert atmosphere, such as argon or nitrogen.[3] This displaces oxygen, which can lead to oxidation and the formation of radical species that may initiate polymerization.[1]

  • Light: Protect the compound from light by using an amber vial or by wrapping the container in aluminum foil and storing it in the dark. Light can provide the energy to initiate undesirable side reactions.

  • Container: Ensure the container is tightly sealed to prevent the ingress of moisture and air.[4]

ParameterRecommended ConditionRationale
Temperature ≤ -20°C (Freezer)Slows reaction kinetics of polymerization.
Atmosphere Inert Gas (Argon/Nitrogen)Prevents oxidation and radical formation.
Light Store in the dark (Amber vial)Avoids light-induced degradation.
Container Tightly sealedPrevents contamination from air and moisture.
Q4: Should I use a chemical inhibitor? If so, which one and at what concentration?

For many reactive aldehydes, adding a stabilizer is a common industrial practice. While specific data for this compound is not widely published, principles from similar aldehydes can be applied. Radical scavengers are often used to inhibit polymerization initiated by trace impurities or light.

  • Common Inhibitors: Hydroquinone (HQ) and Butylated Hydroxytoluene (BHT) are widely used as inhibitors for unsaturated monomers and aldehydes.[5][6]

  • Recommended Concentration: A typical concentration for these inhibitors ranges from 50 to 200 ppm (parts per million). It is crucial not to add too much, as the inhibitor may need to be removed before a reaction and could interfere with downstream processes.

  • Consideration: Before using an inhibitor, confirm that it will not interfere with your planned synthesis. For example, phenolic inhibitors like HQ and BHT can be acidic and may not be suitable for base-sensitive reactions.

Troubleshooting Guide

This section addresses common problems encountered in the lab.

Problem 1: My vial of this compound appears viscous and cloudy upon thawing.

This is a classic sign of polymerization. The cloudiness is likely due to insoluble polymer.

  • Immediate Action: Do not use the material directly in your reaction. The presence of polymer and oligomers will result in inaccurate stoichiometry and potentially inhibit or produce side-products in your reaction.

  • Solution: You must purify the monomer before use. See Protocol 2 for a suggested purification method.

Problem 2: My reaction yield is low, and I suspect the quality of the monomer. How can I verify its purity?

If you suspect monomer quality is affecting your experiment, a quick quality control check is warranted.

  • Verification Method: The most straightforward method is to take a proton NMR (¹H NMR) spectrum of the starting material. Look for the characteristic aldehyde proton peak. Broadening of peaks or the appearance of new signals in the aliphatic or aromatic regions that do not correspond to the monomer or solvent are indicative of polymer formation.

  • Logical Workflow: The diagram below outlines a decision-making process when poor monomer quality is suspected.

Caption: Troubleshooting workflow for suspected monomer degradation.

Experimental Protocols
Protocol 1: Recommended Storage and Handling Procedure

This protocol ensures the long-term stability of your this compound stock.

  • Receiving: Upon receipt, immediately inspect the material. It should be a liquid or semi-solid.[3] Note the delivery conditions; it is typically shipped on a cold chain.[3]

  • Inerting: Before first use, bring the vial into an inert atmosphere glovebox or use a Schlenk line. Carefully open the cap and backfill the headspace with dry argon or nitrogen.

  • Aliquoting (Recommended): If you plan to use the material multiple times, it is best practice to aliquot it into smaller, single-use vials under an inert atmosphere. This minimizes the number of freeze-thaw cycles and exposure to air for the bulk material.

  • Sealing: Seal the vials tightly with caps that have a chemically resistant liner (e.g., PTFE). For added protection, wrap the cap and neck of the vial with Parafilm.

  • Storage: Place the sealed vials in a secondary container and store them in a freezer at ≤ -20°C, protected from light.

Protocol 2: Purification of Partially Polymerized Monomer

If your monomer shows signs of polymerization, you may be able to recover pure material using flash column chromatography.

  • Warning: This procedure should be performed in a chemical fume hood with appropriate personal protective equipment (PPE).

  • Sample Preparation: Dissolve a small amount of the viscous or cloudy material in a minimal amount of a suitable solvent, such as dichloromethane or ethyl acetate. The polymer may not fully dissolve.

  • Column Preparation: Prepare a silica gel flash chromatography column. The choice of solvent system will depend on the polarity of the monomer versus the polymer. A good starting point for elution is a hexane/ethyl acetate gradient.

  • Loading and Elution: Load the dissolved sample onto the column. Elute the column with your chosen solvent system, gradually increasing the polarity. The less polar monomer should elute before the more polar oligomers and polymer.

  • Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure monomer.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation). Crucially, do not heat the flask excessively , as this can re-initiate polymerization.

  • Immediate Use or Storage: The freshly purified monomer is highly active and should be used immediately. If storage is necessary, immediately place it under an inert atmosphere, add an inhibitor if desired, and store at ≤ -20°C as described in Protocol 1 .

References
  • BASF SE. (n.d.). Stabilization of aldehydes. U.S. Patent US4414419A.
  • Asahi Kasei Kogyo Kabushiki Kaisha. (n.d.). Method of preventing the polymerization of unsaturated aldehyde. U.S. Patent US3849498A.
  • American Cyanamid Company. (n.d.). Stabilization of aldehydes. U.S. Patent US2280311A.
  • Le, C. C., & Frechet, J. M. J. (1975). The Use of Polymer Supports in Organic Synthesis. III. Selective Chemical Reactions on One Aldehyde Group of Symmetrical Dialdehydes. Canadian Journal of Chemistry, 53(22), 3165-3171.
  • International Flavors & Fragrances Inc. (n.d.). Stabilization of aldehydes and/or an alcohols. Patent WO2023175065A1.

Sources

Stability of methyl 2-(2-oxoethyl)benzoate aldehyde group

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling of Methyl 2-(2-oxoethyl)benzoate

Introduction: The "Homobenzylic" Challenge

This compound is a bifunctional intermediate critically positioned between simple aromatic esters and fused heterocyclic systems like isocoumarins. Its structural core—a phenylacetaldehyde moiety tethered ortho to a methyl ester—creates a "perfect storm" for chemical instability.

Unlike simple benzaldehydes, the aldehyde group here is homobenzylic (separated from the ring by a methylene bridge). This renders the


-methylene protons highly acidic, driving rapid enolization, self-condensation, and polymerization. Furthermore, the proximity of the ester group allows for intramolecular cyclization pathways that are thermodynamically favorable under even mild catalytic stress.

This guide moves beyond generic "store cold" advice to explain the mechanistic reasons for failure and provides actionable recovery protocols.

Module 1: Critical Storage & Handling Protocols

The Golden Rule: Treat this compound as a living intermediate , not a stable reagent. It is kinetically stable only when the pathways for enolization and oxidation are arrested.

ParameterSpecificationScientific Rationale (The "Why")
Temperature -20°C to -80°C Arrhenius suppression of second-order polymerization reactions which are prevalent in phenylacetaldehyde derivatives [1].
Atmosphere Argon (Ar) Nitrogen is acceptable, but Argon is heavier than air and better protects the liquid surface from oxygen, preventing autoxidation to the carboxylic acid.
State Solid/Frozen If the compound is a liquid at RT, freezing it arrests molecular diffusion, halting bimolecular trimerization (formation of trioxanes).
Solvent None (Neat) Storing in solution (e.g., CDCl3) accelerates degradation due to trace acid (DCl) formation. If solution storage is mandatory, use anhydrous Benzene-d6 with activated molecular sieves.
Container Amberized Glass Prevents photochemical excitation of the carbonyl group, which can initiate radical chain oxidation.

Module 2: The Degradation Matrix

Visualizing the enemy is the first step to defeating it. The diagram below maps the three primary death pathways for this molecule.

DegradationPathways Target This compound (Active Reagent) Enol Enol Intermediate (Transient) Target->Enol Tautomerization (Acid/Base catalyzed) Polymer Oligomers/Trimers (Viscous Oil/Solid) Target->Polymer Trimerization Isochroman Isochroman-1-one (Cyclized Artifact) Target->Isochroman Intramolecular Claisen/Transesterification (- MeOH) Acid Methyl 2-(carboxymethyl)benzoate (Oxidation Product) Target->Acid Air Oxidation (Radical Mechanism) Enol->Polymer Self-Aldol Condensation

Figure 1: Mechanistic degradation pathways.[1] The "Isochroman" pathway is irreversible and releases methanol.

Module 3: Troubleshooting & FAQs

Scenario 1: The "Disappearing" Aldehyde

User Question: "I stored my sample at 4°C for a week. The 1H NMR shows the aldehyde peak at 9.7 ppm has vanished, but a new set of peaks appeared around 3.0-4.5 ppm. What happened?"

Technical Diagnosis: You likely triggered Intramolecular Cyclization . The ortho-ester and the pendant aldehyde are perfectly positioned to form Isochroman-1-one (dihydroisocoumarin). This reaction is often catalyzed by trace moisture or slightly acidic glassware surfaces.

  • Key Indicator: Look for a triplet at ~4.5 ppm (OCH2) and a triplet at ~3.0 ppm (benzylic CH2) in the NMR.

  • Confirmation: Check for the presence of Methanol (s, 3.49 ppm in CDCl3) if the sample was in a closed system.

Corrective Action:

  • Prevention: Ensure all glassware is base-washed and oven-dried. Avoid protic solvents.

  • Recovery: This transformation is usually irreversible under mild conditions. You must re-synthesize or repurchase.

Scenario 2: The Viscous Sludge

User Question: "My clear oil has turned into a cloudy, viscous gum. It's hard to pipette."

Technical Diagnosis: This is Polymerization (Oligomerization) . Similar to phenylacetaldehyde, this molecule undergoes self-trimerization to form trioxane derivatives or linear poly-aldols [2]. This is driven by the acidity of the


-protons.

Corrective Action:

  • Protocol: Attempt Vacuum Distillation (Kugelrohr) if the polymer is low molecular weight. The monomer often distills over, leaving the polymer behind.

    • Warning: Keep pot temperature <120°C to prevent thermal decomposition.

  • Alternative: If the sample is valuable, try "cracking" the trimer by heating with a trace of acid (pTsOH) in a distillation setup, though this risks cyclization. Purification by fresh column chromatography on neutral alumina (not silica) is safer.

Scenario 3: The "Acidic" Shift

User Question: "My reaction yield is low, and I see a broad peak at 10-12 ppm in the NMR."

Technical Diagnosis: Air Oxidation . The aldehyde has oxidized to the carboxylic acid: Methyl 2-(carboxymethyl)benzoate . This happens rapidly if the inert gas blanket is breached.

Corrective Action:

  • Cleanup: Wash the organic solution with saturated aqueous NaHCO3. The acid will move to the aqueous layer (as the carboxylate), leaving the ester-aldehyde in the organic layer.

  • Re-acidification: If you need the acid side-product, acidify the aqueous layer and extract.

Module 4: Quality Control (QC) Markers

Use this table to interpret your NMR data and assess purity instantly.

FeatureChemical Shift (

, ppm)
MultiplicityInterpretation
Aldehyde -CHO 9.72 - 9.75 Triplet (t)Intact Reagent. Sharpness indicates high purity.

-Methylene
4.05 - 4.10 Doublet (d)Links the ring to the CHO.
Ester -OMe 3.85 - 3.90 Singlet (s)Intact methyl ester.
Impurity: Isochroman4.50TripletCyclized product (Lactone).
Impurity: PolymerBroad mounds (3.0 - 5.0)MultipletOligomerization.
Impurity: Acid10.0 - 12.0Broad SingletCarboxylic acid proton.

References

  • BenchChem Technical Support. (2025).[2][3] Instability of Phenylacetaldehyde Derivatives: Polymerization and Oxidation Pathways. Retrieved from

  • U.S. Patent Office. (1953). Method for stabilizing and purifying phenylacetaldehyde (US2649462A). Retrieved from

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary: this compound. Retrieved from

  • Organic Chemistry Portal. (2023). Synthesis of Isocoumarins and Isochroman-1-ones. Retrieved from

Sources

Technical Support Center: Purification of Methyl 2-(2-oxoethyl)benzoate by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals who are utilizing column chromatography for the purification of methyl 2-(2-oxoethyl)benzoate. This document provides in-depth troubleshooting advice and answers to frequently asked questions to address specific challenges encountered during the purification process. The methodologies and recommendations provided herein are grounded in established chromatographic principles to ensure scientific integrity and experimental success.

This compound is a functionalized aromatic compound that possesses both an ester and an aldehyde group. This bifunctionality can present unique challenges during purification, including potential for side reactions on the stationary phase and difficulty in separating structurally similar impurities. This guide will equip you with the necessary knowledge to navigate these challenges effectively.

Troubleshooting Guide

This section addresses common issues that may arise during the column chromatography of this compound, offering potential causes and actionable solutions.

Problem 1: Poor Separation of the Target Compound from Impurities

Symptoms:

  • Overlapping spots on TLC analysis of collected fractions.

  • Broad peaks or co-elution observed in HPLC analysis of purified fractions.

  • Low purity of the isolated product as determined by NMR or other analytical techniques.

Potential Causes & Solutions:

Potential Cause Explanation Solution
Inappropriate Solvent System The polarity of the eluent may be too high, causing all components to elute too quickly, or too low, resulting in poor movement of the target compound. An incorrect solvent choice can also fail to differentiate between the analyte and impurities with similar polarities.Optimize the solvent system using Thin-Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.4 for the target compound.[1][2][3] A common starting point for compounds of this polarity is a mixture of hexanes and ethyl acetate.[4] Gradually increase the polarity by increasing the percentage of ethyl acetate.[2][5] For aromatic compounds, incorporating a solvent like toluene can help disrupt π-π stacking interactions that may cause co-elution.
Column Overloading Exceeding the binding capacity of the silica gel leads to a broad initial band of the sample, which cannot be effectively resolved as it moves down the column.Reduce the amount of crude material loaded onto the column. A general rule of thumb is to use a silica gel to crude material weight ratio of 30:1 for easy separations and up to 100:1 for more difficult separations.[1] Ensure the sample is dissolved in a minimal amount of solvent before loading to create a narrow band.[6]
Improper Column Packing Air bubbles, cracks, or an uneven silica gel bed can create channels in the stationary phase, leading to an irregular solvent front and poor separation.Pack the column carefully as a slurry. [1][7] Gently tap the column as the silica settles to ensure a uniform bed.[1] Applying modest pressure can help prevent cracking later on.[8] Adding a layer of sand on top of the silica can protect the surface from being disturbed during solvent addition.[1][6][8]
Sample Loading in a Strong Solvent If the sample is loaded in a solvent that is significantly more polar than the mobile phase, it can cause the initial band to spread and lead to poor separation, especially for early eluting peaks.[9][10]Use the least polar solvent possible to dissolve the sample for loading. [8] Ideally, the sample should be dissolved in the initial mobile phase. If the compound is not soluble, a "dry loading" technique can be employed where the crude material is pre-adsorbed onto a small amount of silica gel.[1][11]
Problem 2: Low or No Recovery of the Target Compound

Symptoms:

  • The desired product is not observed in any of the collected fractions.

  • The total mass of material recovered from the column is significantly lower than the amount of crude material loaded.

Potential Causes & Solutions:

Potential Cause Explanation Solution
Compound Degradation on Silica Gel Aldehydes can be sensitive to the acidic nature of silica gel and may undergo degradation or irreversible adsorption.[11][12]Test for stability on a TLC plate. Spot the compound and let the plate sit for an hour before eluting to see if degradation occurs.[12] If the compound is acid-sensitive, consider deactivating the silica gel by flushing the column with a solvent system containing a small amount of triethylamine (1-3%).[11] Alternatively, a different stationary phase like alumina (neutral or basic) could be used.[2]
Compound is Too Polar and Stuck on the Column If the eluent is not polar enough, the compound will remain strongly adsorbed to the silica gel and will not elute.Gradually increase the polarity of the eluent. If the compound still does not elute even with a highly polar solvent system (e.g., 100% ethyl acetate), a more polar solvent like methanol can be added to the eluent in small percentages (e.g., 1-5% methanol in dichloromethane).[4] Be cautious as methanol can sometimes dissolve silica gel at higher concentrations.[4]
Compound Eluted in the Solvent Front If the initial solvent system is too polar, the compound may have eluted very quickly with the solvent front in the first few fractions.Analyze the initial fractions carefully using TLC. Always check the first fraction collected.[12] It is good practice to start with a less polar solvent system than what was determined by TLC to ensure the compound initially sticks to the column.[1]
Problem 3: Tailing or Asymmetrical Peaks in Fractions

Symptoms:

  • Streaking or tailing of the spot corresponding to the target compound on TLC plates.

  • Asymmetrical peak shapes in subsequent HPLC analysis.

Potential Causes & Solutions:

Potential Cause Explanation Solution
Secondary Interactions with Silica Gel The aldehyde or ester functional groups can have secondary interactions with the acidic silanol groups on the surface of the silica gel, leading to tailing.[9]Add a modifier to the mobile phase. A small amount of a more polar solvent or an acid/base can help to block the active sites on the silica gel. For aldehydes, adding a small amount of a less polar alcohol might help. If the issue is due to acidic impurities, adding a small amount of triethylamine to the eluent can improve peak shape.
Column Overloading As mentioned previously, loading too much sample can lead to peak tailing.[9]Reduce the sample load. Ensure the amount of crude material is appropriate for the column size.
Physical Issues with the Column A void at the top of the column or a partially blocked frit can cause peak distortion.[9]Inspect the column bed. If a void has formed, the column may need to be repacked. Ensure the cotton or glass wool plug and the sand layer are properly placed.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the purification of this compound?

A1: A good starting point for a compound with the polarity of this compound is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate.[4] Begin by testing various ratios of hexane:ethyl acetate with TLC, starting from a low polarity mixture (e.g., 9:1) and gradually increasing the proportion of ethyl acetate. The ideal solvent system will give your target compound an Rf value between 0.2 and 0.4.[1][2]

Q2: How can I tell if my compound is degrading on the silica gel?

A2: You can perform a simple stability test using TLC. Spot your crude mixture on a TLC plate and take a picture or note the appearance of the spots. Let the plate sit exposed to the air on the benchtop for 30-60 minutes. Then, elute the plate as you normally would and compare the resulting chromatogram to one that was run immediately after spotting. If you observe new spots, a significant decrease in the intensity of your product spot, or streaking that was not present before, your compound may be degrading on the silica gel.[12]

Q3: Should I use wet or dry loading for my sample?

A3: Wet loading is generally preferred if your compound is readily soluble in the initial, low-polarity mobile phase.[1] It involves dissolving the sample in a minimal amount of the eluent and carefully applying it to the top of the column.[6]

Dry loading is the method of choice when your compound has poor solubility in the starting eluent.[1] This technique involves dissolving your crude product in any suitable volatile solvent, adding a small amount of silica gel to this solution, and then evaporating the solvent to obtain a free-flowing powder of your compound adsorbed onto the silica. This powder is then carefully added to the top of the prepared column.[1][11]

Q4: My aldehyde is contaminated with the corresponding carboxylic acid. Will column chromatography be effective for this separation?

A4: Yes, column chromatography is generally effective for separating an aldehyde from its corresponding carboxylic acid. The carboxylic acid is significantly more polar and will interact more strongly with the silica gel. Therefore, the aldehyde will elute first with a less polar solvent system, while the carboxylic acid will remain on the column and require a more polar eluent to be eluted.[13]

Q5: Is it possible to purify my aldehyde without using column chromatography?

A5: Yes, an alternative method for purifying aldehydes is through the formation of a bisulfite adduct.[13] The aldehyde reacts with a saturated aqueous solution of sodium bisulfite to form a solid adduct, which can often be filtered off from the organic impurities. The aldehyde can then be regenerated from the adduct by treatment with a base like sodium carbonate or sodium hydroxide.[13][14] This method can be particularly useful for large-scale purifications where chromatography may be less practical.[14]

Experimental Protocols

Protocol 1: TLC Analysis for Solvent System Selection
  • Dissolve a small amount of the crude this compound in a volatile solvent like dichloromethane or ethyl acetate.

  • On a silica gel TLC plate, use a capillary tube to spot the dissolved crude mixture.

  • Prepare a developing chamber with a mixture of hexanes and ethyl acetate (e.g., start with a 4:1 ratio).

  • Place the TLC plate in the chamber and allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Remove the plate and immediately mark the solvent front with a pencil.

  • Visualize the spots under a UV lamp (254 nm).

  • Calculate the Rf value for your target compound.

  • Adjust the solvent ratio to achieve an Rf of approximately 0.2-0.4 for the product.

Protocol 2: Column Chromatography Purification
  • Column Preparation:

    • Secure a glass chromatography column vertically.

    • Place a small plug of cotton or glass wool at the bottom of the column.[7]

    • Add a thin layer of sand (approximately 1 cm) on top of the plug.[6]

    • Prepare a slurry of silica gel in the initial, least polar eluent determined from your TLC analysis.[1][7]

    • Pour the slurry into the column, gently tapping the sides to ensure even packing and remove any air bubbles.[1]

    • Once the silica has settled, add another layer of sand (approximately 1 cm) on top to protect the silica bed.[1][8]

    • Drain the excess solvent until the solvent level is just at the top of the sand layer.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent. Carefully pipette this solution onto the top of the sand layer.[3]

    • Dry Loading: Dissolve the crude product in a volatile solvent, add silica gel (approximately 2-3 times the weight of the crude material), and evaporate the solvent to dryness. Carefully add the resulting powder to the top of the column.[1]

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure to the top of the column to start the elution at a steady rate.

    • Begin collecting fractions in test tubes or flasks.

    • If using a gradient elution, gradually increase the polarity of the mobile phase as the column runs.[2][5]

  • Analysis of Fractions:

    • Monitor the collected fractions by TLC to identify which ones contain the purified product.

    • Combine the pure fractions containing the desired compound.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Visualizations

Workflow for Column Chromatography Purification

G cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_analysis Analysis & Isolation TLC 1. TLC Analysis for Solvent System Selection Pack 2. Pack Column with Silica Gel TLC->Pack Load 3. Load Crude Sample (Wet or Dry) Pack->Load Elute 4. Elute with Optimized Solvent Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions by TLC Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Product Purified Product Evaporate->Product

Caption: Workflow for the purification of this compound.

Troubleshooting Logic for Poor Separation

G Start Poor Separation Observed Solvent Is Rf 0.2-0.4? Start->Solvent Overload Is Sample Load Too High? Solvent->Overload Yes OptimizeSolvent Optimize Solvent System with TLC Solvent->OptimizeSolvent No Packing Is Column Packed Properly? Overload->Packing No ReduceLoad Reduce Sample Load Overload->ReduceLoad Yes Repack Repack Column Packing->Repack No

Sources

Technical Support Center: Handling Air-Sensitive Aldehyde Esters in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the successful handling and application of air-sensitive aldehyde esters. This guide is designed for researchers, scientists, and drug development professionals who encounter these challenging yet valuable reagents in their work. Our goal is to provide you with a comprehensive resource that combines fundamental principles with field-proven, practical advice to ensure the integrity of your materials and the success of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the nature and handling of air-sensitive aldehyde esters.

Q1: What chemical properties make aldehyde esters susceptible to air?

A: The primary vulnerability of aldehyde esters lies in the aldehyde functional group. The carbon-hydrogen bond of the formyl group (R-CHO) is susceptible to autoxidation, a radical chain reaction initiated by atmospheric oxygen.[1][2] This process converts the aldehyde to the corresponding carboxylic acid, often proceeding through a peroxy acid intermediate. This degradation is autocatalytic and can be accelerated by light and trace metal impurities. Furthermore, the partial positive charge on the carbonyl carbon makes it an electrophilic site, prone to nucleophilic attack, while the α-hydrogens are acidic enough to be removed by base, leading to potential side reactions like aldol condensations.[3][4]

Q2: How can I visually or analytically determine if my aldehyde ester has degraded?

A: Degradation can often be detected through several means:

  • Visual Inspection: A pure aldehyde is typically a clear, colorless, or pale yellow liquid. The formation of crystalline precipitates (the corresponding carboxylic acid) or a significant change in color to yellow or brown can indicate oxidation or polymerization.[5]

  • Spectroscopic Analysis:

    • ¹H NMR Spectroscopy: This is a rapid and powerful tool. The aldehyde proton has a characteristic chemical shift around δ 9.5-10 ppm.[3] Disappearance or reduction of this peak, coupled with the appearance of a broad peak for a carboxylic acid proton (>δ 10 ppm), is a clear sign of oxidation.

    • IR Spectroscopy: A strong C=O stretch for an aldehyde appears around 1700 cm⁻¹.[3] Oxidation will introduce a broad O-H stretch from the carboxylic acid (around 3300-2500 cm⁻¹).

  • Chromatographic Methods: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are excellent for quantifying purity and identifying specific degradation products.[6][7][8] The appearance of new peaks or a change in the retention time of the main component can signal degradation.[5]

Q3: What are the best practices for storing air-sensitive aldehyde esters to ensure long-term stability?

A: Proper storage is critical to prevent degradation. The core principle is to minimize exposure to air, moisture, and light.[9]

  • Inert Atmosphere: The reagent should be stored under a positive pressure of an inert gas, such as argon or nitrogen.[10] Commercially available bottles with septa (e.g., Sure/Seal™ bottles) are ideal for this purpose.[11][12]

  • Temperature: Store at low temperatures as recommended by the manufacturer, typically in a refrigerator (2-8 °C) or freezer (-20 °C).[5] For highly volatile aldehydes, freezer storage is preferable to minimize evaporative losses.

  • Light: Use amber glass bottles or store clear bottles in the dark to prevent light-initiated radical reactions.[9]

  • Container Integrity: Ensure the container seal, especially the septum, is in good condition. Avoid repeated punctures of the same spot on the septum. For long-term storage after initial use, it is best practice to transfer the reagent to a dedicated, properly sealed storage flask under an inert atmosphere.[11]

Q4: Is purification by flash column chromatography on silica gel a viable option for these compounds?

A: While possible, it is generally not recommended for highly sensitive aldehyde esters. Silica gel is acidic and can catalyze side reactions like acetal formation (if alcohols are present in the eluent) or aldol-type condensations. The large surface area also increases exposure to residual air. If chromatography is necessary, consider using a less acidic stationary phase like neutral alumina and performing the chromatography under a positive pressure of inert gas. A quicker and often safer method for removing non-volatile impurities is short-path distillation under high vacuum.[1]

Q5: Beyond oxidation, what are the most common side reactions I should be aware of?

A: Several side reactions can compete with your desired transformation:

  • Aldol Reaction/Condensation: In the presence of base (or sometimes acid), the aldehyde can self-condense to form a β-hydroxy aldehyde, which may then dehydrate.[2]

  • Cannizzaro Reaction: If the aldehyde lacks an α-hydrogen, it can undergo disproportionation in the presence of a strong base to yield a molecule of the corresponding alcohol and one of the carboxylic acid.[2]

  • Acetal/Hemiacetal Formation: Reaction with alcohols (which could be present as solvent or impurity) under acidic conditions forms acetals, which can act as a protecting group but may be an undesired side product.[3][13]

  • Wittig and Related Reactions: Aldehydes are highly reactive toward carbon nucleophiles like ylides, Grignard reagents, and organolithiums.[2][3] This is often the desired reactivity but underscores the need to protect the aldehyde if other functional groups are the intended target.

Section 2: Troubleshooting Guide

This section provides structured guidance for resolving specific experimental challenges.

Problem: My reaction has a low yield, and I suspect the aldehyde ester starting material is the culprit.

A low or inconsistent yield is a common problem when working with sensitive reagents. Before re-optimizing the reaction conditions, it is crucial to validate the integrity of your starting materials.

Troubleshooting Workflow: Low Yield Investigation

G start Low or No Product Yield check_purity Assess Purity of Aldehyde Ester (Use Protocol Below) start->check_purity is_pure Is Purity >95%? check_purity->is_pure degraded Aldehyde Degraded is_pure->degraded No pure Aldehyde is Pure is_pure->pure Yes purify Purify Aldehyde Ester (e.g., Vacuum Distillation) degraded->purify re_run_pure Re-run Reaction with Purified Starting Material purify->re_run_pure check_conditions Investigate Other Factors: - Solvent Degassing? - Inert Atmosphere Technique? - Reagent Stoichiometry? pure->check_conditions optimize Optimize Reaction Conditions check_conditions->optimize

A decision tree for troubleshooting low-yield reactions.
Protocol: Rapid Purity Assessment by ¹H NMR
  • Sample Preparation: In a clean, dry NMR tube, dissolve a small sample (5-10 mg) of the aldehyde ester in an appropriate deuterated solvent (e.g., CDCl₃). Add a known amount of an internal standard with a well-defined, non-overlapping peak (e.g., 1,3,5-trimethoxybenzene).

  • Acquisition: Acquire a standard ¹H NMR spectrum.

  • Analysis:

    • Integrate the characteristic aldehyde proton signal (δ ~9.5-10 ppm).

    • Integrate the signal from your internal standard.

    • Compare the relative integrations to determine the molar quantity of the aldehyde.

    • Carefully inspect the baseline for broad peaks indicative of carboxylic acids or sharp new peaks suggesting other impurities.

Table 1: Common Causes & Solutions for Low Yield
Potential Cause Diagnostic Sign Recommended Solution
Degraded Aldehyde Ester Reduced aldehyde peak in ¹H NMR; presence of carboxylic acid peak.Purify the aldehyde by vacuum distillation or filtration through a short plug of neutral alumina immediately before use.
Atmospheric Contamination Reaction turns brown/dark; inconsistent results between runs.Ensure all glassware is oven- or flame-dried.[10] Use rigorous inert atmosphere techniques (e.g., Schlenk line).[14][15]
Oxygen in Solvent Similar to atmospheric contamination, especially in heated reactions.Degas the solvent thoroughly before use using an appropriate method (see Protocol below).[16][17]
Incorrect Stoichiometry Unreacted starting materials observed by TLC or LC-MS.If using a reactive organometallic reagent, titrate it first to determine its exact molarity before setting up the reaction.

Section 3: Essential Protocols & Methodologies

Mastery of air-free techniques is non-negotiable for success. This section provides detailed, step-by-step instructions for critical procedures.

Protocol 1: Solvent Degassing

Dissolved oxygen is a common source of reaction failure.[16] Choosing the right degassing method depends on the required rigor and the solvent's properties.

Table 2: Comparison of Common Solvent Degassing Methods
Method Effectiveness Best For Drawbacks
Sparging (Gas Bubbling) ModerateQuickly degassing large volumes for less sensitive reactions.[16][18]Least effective method; risk of solvent evaporation.[16]
Freeze-Pump-Thaw HighHighly sensitive reactions (e.g., organometallic catalysis).[16][19][20]Time-consuming; requires liquid nitrogen and a high-vacuum line.
Sonication under Vacuum GoodRapid degassing for moderately sensitive applications.[16][19]Less effective than Freeze-Pump-Thaw.
Detailed Step-by-Step: The Freeze-Pump-Thaw Cycle

This is the gold standard for removing dissolved gases.[16][19]

  • Preparation: Place the solvent in a Schlenk flask, ensuring it is no more than two-thirds full. Attach the flask to a Schlenk line.

  • Freeze: Immerse the flask in a dewar of liquid nitrogen. Swirl the flask to freeze the solvent in a thin layer on the walls, which maximizes surface area.

  • Pump: Once the solvent is completely frozen solid, open the flask's stopcock to the vacuum manifold of the Schlenk line. Allow it to evacuate for 5-10 minutes. You are removing the air from the headspace above the frozen solvent.

  • Thaw: Close the stopcock to the vacuum line. Remove the liquid nitrogen dewar and allow the solvent to thaw completely. You may see gas bubbles evolve from the liquid as it melts; this is the dissolved gas coming out of solution.

  • Repeat: Repeat this entire freeze-pump-thaw cycle at least two more times (for a total of three cycles).

  • Final Step: After the final thaw, backfill the flask with an inert gas (argon or nitrogen) before use.

Protocol 2: Setting up a Reaction under Inert Atmosphere

Using a Schlenk line allows for the assembly of glassware and the transfer of reagents without exposure to air.[10][14][15]

Workflow: Inert Atmosphere Reaction Setup

G start Assemble Dry Glassware connect Connect to Schlenk Line start->connect purge Perform 3x Vacuum/Inert Gas Cycles connect->purge add_solids Add Solid Reagents under Positive Inert Gas Flow purge->add_solids add_liquids Add Degassed Solvents/Liquid Reagents via Syringe/Cannula add_solids->add_liquids react Commence Reaction (Stirring/Heating/Cooling) add_liquids->react end Reaction Under Inert Atmosphere react->end

Key steps for setting up an air-sensitive reaction.
Detailed Step-by-Step: Schlenk Line Usage
  • Glassware Preparation: Ensure all glassware (reaction flask, addition funnel, condenser, etc.) is thoroughly dried in an oven (e.g., 125 °C overnight) and assembled while still warm.[12][21]

  • System Purge: Connect the assembled apparatus to the Schlenk line via a rubber hose. Evacuate the system by opening the stopcock to the vacuum line. After a few minutes under vacuum, switch the stopcock to backfill the system with inert gas. Repeat this vacuum/backfill cycle three times to remove residual air and moisture.[10][15]

  • Adding Solids: If adding solid reagents, do so under a positive flow of inert gas. Briefly remove a stopper and add the solid quickly via a powder funnel, then immediately reseal the system.

  • Liquid Transfer (Syringe): For transferring small to moderate volumes (<50 mL) of the air-sensitive aldehyde ester or other liquid reagents, use a clean, dry syringe.[12][21]

    • First, flush the syringe with inert gas.

    • Puncture the septum of the reagent bottle and draw the required volume. It is good practice to draw a small amount of inert gas into the syringe on top of the liquid (a "gas buffer").

    • Transfer the liquid by puncturing the septum on the reaction flask and depressing the plunger.

  • Liquid Transfer (Cannula): For larger volumes, a cannula transfer is preferred.[19] This involves using a double-tipped needle to transfer liquid from one septa-sealed vessel to another under a positive pressure of inert gas.

  • Maintain Positive Pressure: Throughout the entire reaction, ensure a slight positive pressure of inert gas is maintained, as indicated by a steady, slow bubbling rate from the line's oil or mercury bubbler.[12]

References

  • Air-free technique. Wikipedia. [Link]

  • Chem 1140; Techniques for Handling Air-Sensitive Compounds. Wipf Group, University of Pittsburgh. [Link]

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  • Keeping air and moisture out: a practical guide to Schlenk line techniques. VACUUBRAND. [Link]

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  • Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group, University of Pittsburgh. [Link]

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  • Acetaldehyde Removal from Indoor Air through Chemical Absorption Using L-Cysteine. MDPI. [Link]

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  • Esters to Aldehydes. Chemistry Steps. [Link]

  • Chemical Hygiene Program: Appendix 8. Environmental Health & Safety, University of Washington. [Link]

  • Chapter 19 – Aldehydes and Ketones: Nucleophilic Addition Reactions Solutions to Problems. NC State University Libraries. [Link]

  • Aldehydes and Ketones. YouTube. [Link]

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Validation & Comparative

Decoding the Vibrational Signature: A Comparative Guide to the IR Carbonyl Stretch Frequencies of Methyl 2-(2-oxoethyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher, spectroscopist, and drug development professional, a precise understanding of a molecule's vibrational fingerprint is paramount. Infrared (IR) spectroscopy remains a cornerstone technique for functional group identification, and the carbonyl (C=O) stretching frequency is arguably its most diagnostic feature. This guide provides an in-depth analysis of the expected IR carbonyl stretch frequencies for methyl 2-(2-oxoethyl)benzoate, a molecule presenting two distinct carbonyl moieties: an aromatic ester and an aliphatic aldehyde. By comparing it with relevant analogues and grounding the analysis in established spectroscopic principles, this document serves as a practical reference for spectral interpretation and prediction.

This compound incorporates both an ester and an aldehyde functional group, each with a characteristic C=O stretching vibration. The precise wavenumber of these absorptions is sensitive to the local electronic and steric environment. Understanding the factors that influence these frequencies is crucial for accurate spectral assignment and structural elucidation.

Comparative Analysis of Carbonyl Stretching Frequencies

The IR spectrum of this compound is expected to exhibit two distinct, strong absorption bands in the carbonyl region (1600-1850 cm⁻¹). One band corresponds to the aromatic ester and the other to the aliphatic aldehyde. The exact positions of these bands can be predicted by examining the electronic effects at play and by comparing them to simpler, related molecules.

CompoundFunctional GroupTypical Range (cm⁻¹)Expected/Observed (cm⁻¹)Key Influencing Factors
This compound Aromatic Ester1730-1715[1][2][3][4][5]~1720Conjugation with the benzene ring lowers the frequency from a typical saturated ester (~1740 cm⁻¹).[6][7][8]
Aliphatic Aldehyde1740-1720[9][10][11]~1725The ortho-ester group may exert a minor electron-withdrawing inductive effect.
Methyl Benzoate Aromatic Ester1730-1715[1][2][3][4][5]1725[3]Serves as a direct analogue for the ester portion of the target molecule.
Butyraldehyde Aliphatic Aldehyde1740-1720[9][10]~1720-1730[10][12][13]A standard reference for an unconjugated aliphatic aldehyde.
Benzaldehyde Aromatic Aldehyde1710-1685[1][9][10]~1703Demonstrates the effect of direct conjugation on an aldehyde carbonyl, leading to a lower frequency.

Analysis and Interpretation:

For this compound, the aromatic ester C=O stretch is anticipated to be in the lower end of its typical range, around 1720 cm⁻¹. This is due to the conjugation of the carbonyl group with the π-system of the benzene ring, which delocalizes the electron density of the C=O bond, slightly weakening it and thus lowering the vibrational frequency.[6][7][8] Methyl benzoate, a direct structural analogue for this part of the molecule, exhibits its carbonyl stretch at approximately 1725 cm⁻¹.[3]

The aliphatic aldehyde C=O stretch in this compound is expected to appear at a frequency typical for saturated aldehydes, approximately 1725 cm⁻¹.[9][10][11] Unlike the ester, this aldehyde is not directly conjugated with the aromatic ring. The methylene (-CH₂-) group insulates it from the ring's resonance effects. However, the ortho-substituted methyl ester group might exert a weak electron-withdrawing inductive effect, which could slightly increase the frequency compared to a simple alkyl aldehyde like butyraldehyde.

Given the proximity of these expected frequencies, it is possible that the two carbonyl bands in this compound will be closely spaced or even overlap, potentially appearing as a broadened peak or as a distinct shoulder. The relative intensities of the two bands are expected to be strong, as carbonyl stretches are among the most intense absorptions in an IR spectrum due to the large change in dipole moment during vibration.[6][7][14]

Experimental Protocol for Acquiring IR Spectra

A reliable experimental workflow is critical for obtaining high-quality IR data. The following protocol outlines the steps for analyzing a solid or liquid sample using an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

Step-by-Step Methodology
  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

    • Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free wipe.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR crystal in place, collect a background spectrum. This will account for atmospheric water and carbon dioxide, as well as any intrinsic instrumental signals.

  • Sample Application:

    • For solid samples: Place a small amount of the powdered sample onto the center of the ATR crystal. Use the pressure arm to ensure good contact between the sample and the crystal.

    • For liquid samples: Place a single drop of the liquid directly onto the center of the ATR crystal.

  • Sample Spectrum Acquisition:

    • Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is generally sufficient for routine analysis.

  • Data Processing and Analysis:

    • Use the spectrometer software to identify and label the peak frequencies.

    • Pay close attention to the region between 1600 cm⁻¹ and 1850 cm⁻¹ to locate the carbonyl stretching vibrations.

Experimental_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis Clean_ATR Clean ATR Crystal Background Acquire Background Spectrum Clean_ATR->Background Apply_Sample Apply Sample to Crystal Background->Apply_Sample Acquire_Spectrum Acquire Sample Spectrum Apply_Sample->Acquire_Spectrum Process_Data Process and Baseline Correct Acquire_Spectrum->Process_Data Identify_Peaks Identify Carbonyl Peaks Process_Data->Identify_Peaks

Caption: Experimental workflow for obtaining an FT-IR spectrum using an ATR accessory.

Computational Prediction of IR Frequencies

In the absence of experimental data, computational chemistry provides a powerful tool for predicting vibrational frequencies. Density Functional Theory (DFT) is a widely used method for this purpose.

Computational Workflow
  • Molecule Building:

    • Construct the 3D structure of this compound using a molecular modeling software (e.g., Avogadro, GaussView).

  • Geometry Optimization:

    • Perform a geometry optimization calculation to find the lowest energy conformation of the molecule. A common level of theory for this is B3LYP with a 6-31G(d) basis set.

  • Frequency Calculation:

    • Using the optimized geometry, perform a frequency calculation at the same level of theory. This will compute the vibrational modes and their corresponding frequencies.

    • It is crucial to confirm that the optimization resulted in a true minimum by ensuring there are no imaginary frequencies.

  • Frequency Scaling:

    • Calculated vibrational frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set incompleteness. It is standard practice to apply a scaling factor (typically ~0.96 for B3LYP/6-31G(d)) to the computed frequencies for better agreement with experimental data.

  • Spectrum Visualization:

    • The output of the frequency calculation can be used to generate a simulated IR spectrum, allowing for visual comparison with experimental data.

Computational_Workflow Build Build 3D Molecular Structure Optimize Geometry Optimization (DFT) Build->Optimize Frequency Frequency Calculation Optimize->Frequency Scale Apply Scaling Factor Frequency->Scale Analyze Analyze and Visualize Spectrum Scale->Analyze

Caption: A typical workflow for the computational prediction of IR spectra using DFT.

Conclusion

The analysis of the IR carbonyl stretching frequencies for this compound provides a clear example of how fundamental principles of physical organic chemistry can be applied to spectroscopic interpretation. The aromatic ester carbonyl is expected to absorb around 1720 cm⁻¹, influenced by conjugation, while the aliphatic aldehyde carbonyl should appear around 1725 cm⁻¹, governed primarily by its local electronic environment. The close proximity of these two bands highlights the need for careful spectral analysis, potentially supplemented by computational predictions, to fully resolve the vibrational signature of this bifunctional molecule. This guide provides the foundational knowledge and practical protocols for researchers to confidently tackle similar spectral interpretation challenges.

References

  • JoVE. (2024). IR Frequency Region: Alkene and Carbonyl Stretching.
  • Scribd. (n.d.). Carbonyl Stretching Frequencies Unsaturation/saturation Refresher.
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  • Byrne, J. S., Jackson, P. F., & Morgan, K. J. (1972). The Carbonyl Group Frequency. Part IV. Aliphatic Aldehydes. Journal of the Chemical Society, Perkin Transactions 2, (8), 1291.
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  • Nyquist, R. A. (1990). Infrared Studies of Ketones: Parameters Affecting the Induced Carbonyl Stretching Vibration by Solute/Solvent Interaction. Applied Spectroscopy, 44(3), 433-438.
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  • Mansour, F. D. (n.d.). IR Spectroscopy of Hydrocarbons.
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  • Carneiro, A. C. S., et al. (2023). Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate.
  • Brainly. (2022). Provide the IR spectrum analysis for methyl benzoate.
  • SlideShare. (n.d.). Sample preparation and factors affect IR bands.
  • Swisłocka, R. (2005). Comparison of molecular structure of alkali metal ortho substituted benzoates. Journal of the Serbian Chemical Society, 70(3), 441-449.
  • LibreTexts. (2023). 12.8: Infrared Spectra of Some Common Functional Groups.
  • Carneiro, A. C. S., et al. (2023). Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2 H-chromen-4-yl-amino)-benzoate.
  • ChemicalBook. (n.d.). Methyl benzoate(93-58-3)IR1.
  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
  • Martens, J., et al. (2018). Mass spectrometry-based identification of ortho-, meta- and para- isomers using infrared ion spectroscopy. ChemRxiv.
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A Senior Application Scientist's Guide to Distinguishing Isomeric Structures: Methyl 2-(2-oxoethyl)benzoate and Isochroman-3-one by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of synthetic chemistry and drug development, the unambiguous structural confirmation of a target molecule is paramount. Isomeric impurities can significantly impact the biological activity and safety profile of a compound. This guide provides a comprehensive, data-supported comparison of two such isomers: methyl 2-(2-oxoethyl)benzoate, an aromatic ester-aldehyde, and isochroman-3-one, a cyclic lactone. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful analytical technique, to definitively distinguish between these two structures.

The core of this analytical challenge lies in the constitutional isomerism between the two compounds. While they share the same molecular formula, C₁₀H₁₀O₃, their distinct functional groups—an aldehyde and a methyl ester versus a cyclic ester (lactone)—give rise to unique and readily identifiable signatures in their respective NMR spectra.

The Decisive Power of ¹H and ¹³C NMR

NMR spectroscopy probes the magnetic properties of atomic nuclei, providing detailed information about the chemical environment of each atom within a molecule. For distinguishing this compound from isochroman-3-one, both ¹H (proton) and ¹³C (carbon-13) NMR are indispensable. The key differentiators will be the chemical shifts and coupling patterns of specific protons and carbons associated with their unique functional groups.

Key Differentiating Resonances:
  • Aldehyde vs. Lactone Protons: The most telling difference in the ¹H NMR spectrum will be the presence of a highly deshielded aldehyde proton in this compound. This proton typically resonates in the 9-10 ppm region, a chemical shift that is uniquely characteristic of aldehydes.[1][2][3][4] In contrast, isochroman-3-one lacks an aldehyde proton and will not exhibit a signal in this downfield region. Instead, it will show characteristic signals for the methylene protons of the lactone ring.

  • Methylene and Methylester Protons: this compound will display a singlet for the methyl ester protons (around 3.9 ppm) and another signal for the methylene protons adjacent to the aldehyde. Isochroman-3-one will feature two distinct methylene proton signals corresponding to the C1 and C4 positions of the lactone ring. The C1 methylene protons, being adjacent to the oxygen atom of the ester, will be significantly deshielded.

  • Carbonyl Carbons: In the ¹³C NMR spectrum, the carbonyl carbons of the two isomers will also appear at distinct chemical shifts. The aldehyde carbonyl carbon of this compound is expected to resonate around 190-200 ppm, while the ester carbonyl carbon will be further upfield.[1][2][3][4][5][6][7] The lactone carbonyl carbon of isochroman-3-one will have a chemical shift typical for esters, generally in the 160-185 ppm range.[5]

Comparative NMR Data Summary

The following table summarizes the expected key ¹H and ¹³C NMR chemical shifts that serve as diagnostic markers for each compound. These values are based on established principles of NMR spectroscopy and data from similar structures.

Compound Key Protons Expected ¹H Chemical Shift (ppm) Key Carbons Expected ¹³C Chemical Shift (ppm)
This compound Aldehyde (-CHO)9.0 - 10.0Aldehyde (C=O)190 - 200
Methyl Ester (-OCH₃)~3.9Ester (C=O)160 - 170
Methylene (-CH₂CHO)2.0 - 2.5
Isochroman-3-one Methylene (-OCH₂-)~4.7Lactone (C=O)~167
Methylene (-ArCH₂-)~2.7-3.0Methylene (-OCH₂-)~68

Experimental Protocol for NMR Analysis

This section provides a standardized protocol for acquiring high-quality NMR data for the structural elucidation of the two isomers.

1. Sample Preparation:

  • Weigh 5-10 mg of the purified compound.
  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[8]
  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

2. Data Acquisition:

  • Record ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz).[8]
  • For ¹H NMR, acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
  • For ¹³C NMR, utilize proton-decoupling to simplify the spectrum to singlets for each unique carbon atom.[8]

3. Data Processing and Interpretation:

  • Process the raw data using appropriate software (e.g., MestReNova, TopSpin).
  • Reference the spectra to the TMS signal at 0 ppm.
  • Integrate the ¹H NMR signals to determine the relative number of protons for each resonance.
  • Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to assign the signals to the respective protons and carbons in the proposed structures.

Workflow for NMR-Based Structural Verification

The following diagram illustrates the logical workflow from sample preparation to final structural confirmation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_confirm Structural Confirmation Sample Purified Compound (5-10 mg) NMR_Tube NMR Tube Sample->NMR_Tube Solvent Deuterated Solvent (e.g., CDCl3) Solvent->NMR_Tube Standard Internal Standard (TMS) Standard->NMR_Tube Spectrometer High-Resolution NMR Spectrometer (≥400 MHz) NMR_Tube->Spectrometer H1_Acq ¹H NMR Acquisition Spectrometer->H1_Acq C13_Acq ¹³C NMR Acquisition (Proton-Decoupled) Spectrometer->C13_Acq Processing Software Processing (e.g., MestReNova) H1_Acq->Processing C13_Acq->Processing Referencing Reference to TMS (0 ppm) Processing->Referencing Integration ¹H Signal Integration Referencing->Integration Analysis Chemical Shift & Coupling Analysis Integration->Analysis Decision Compare Experimental Data with Expected Values Analysis->Decision Structure1 This compound Structure2 Isochroman-3-one Decision->Structure1 Aldehyde peak at 9-10 ppm Decision->Structure2 No aldehyde peak; Lactone signals present

Caption: Workflow from Sample Preparation to Structural Confirmation via NMR.

Expert Insights and Troubleshooting

The choice of a standard deuterated solvent like chloroform-d (CDCl₃) is typically sufficient for these compounds.[9][10] However, if signal overlap occurs in the aromatic region, using a different solvent such as benzene-d₆ can induce differential solvent shifts, aiding in the resolution of overlapping peaks.

For unequivocal assignments, especially in complex molecules, two-dimensional (2D) NMR experiments are invaluable.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, helping to identify adjacent protons.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is particularly useful for identifying quaternary carbons and piecing together the carbon skeleton.

The following diagram illustrates the logical process of interpreting the spectral data to arrive at a definitive structure.

Spectral_Interpretation cluster_H1 ¹H NMR Analysis cluster_C13 ¹³C NMR Analysis cluster_Conclusion Conclusion Start Analyze ¹H NMR Spectrum Aldehyde_Check Signal at δ 9-10 ppm? Start->Aldehyde_Check Methyl_Ester_Check Singlet at δ ~3.9 ppm? Aldehyde_Check->Methyl_Ester_Check Yes Lactone_CH2_Check Signals for -OCH₂- and Ar-CH₂-? Aldehyde_Check->Lactone_CH2_Check No Carbonyl_Check Carbonyl Signal Position? Methyl_Ester_Check->Carbonyl_Check Lactone_CH2_Check->Carbonyl_Check Aldehyde_Carbonyl δ ~190-200 ppm Carbonyl_Check->Aldehyde_Carbonyl ~190-200 ppm Ester_Carbonyl δ ~160-185 ppm Carbonyl_Check->Ester_Carbonyl ~160-185 ppm Structure_A This compound Aldehyde_Carbonyl->Structure_A Structure_B Isochroman-3-one Ester_Carbonyl->Structure_B

Caption: Logical flow for spectral data interpretation.

Conclusion

NMR spectroscopy provides a definitive and data-rich method for distinguishing between this compound and isochroman-3-one. The presence of a characteristic aldehyde proton signal between 9 and 10 ppm in the ¹H NMR spectrum is a clear indicator of this compound. Conversely, the absence of this signal, coupled with the presence of diagnostic methylene proton signals for the lactone ring, confirms the structure of isochroman-3-one. Further confirmation from ¹³C NMR, particularly the chemical shifts of the carbonyl carbons, provides an orthogonal layer of evidence, ensuring the confident structural assignment essential for research, development, and quality control in the chemical and pharmaceutical sciences.

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  • The Royal Society of Chemistry. Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. [Link]

  • Carl ROTH. NMR Chemical Shifts of Common Solvents as Trace Impurities. [Link]

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A Comparative Guide for Synthetic Strategy: Methyl 2-(2-oxoethyl)benzoate vs. Methyl 2-(2-methoxy-2-oxoethyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry and drug discovery, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. This guide provides an in-depth technical comparison of two valuable ortho-substituted benzoate esters: Methyl 2-(2-oxoethyl)benzoate and Methyl 2-(2-methoxy-2-oxoethyl)benzoate. By examining their distinct reactivity profiles, supported by experimental data and detailed protocols, this document aims to empower researchers to make informed decisions in the design and execution of complex molecular syntheses.

At a Glance: Structural and Physicochemical Properties

A fundamental understanding of the physical and chemical properties of these reagents is the first step in their effective utilization. The key distinction lies in the nature of the two-carbon side chain at the ortho position: an aldehyde in this compound and a methyl ester in its counterpart. This seemingly subtle difference has profound implications for their reactivity and synthetic applications.

PropertyThis compoundMethyl 2-(2-methoxy-2-oxoethyl)benzoate
CAS Number 62723-81-3716-43-8[1][2]
Molecular Formula C₁₀H₁₀O₃C₁₁H₁₂O₄[1][2]
Molecular Weight 178.18 g/mol 208.21 g/mol [1][2]
Appearance Liquid or Solid or Semi-solid or lumpSolid
Key Functional Group Aldehyde, Methyl EsterMethyl Ester (x2)

Spectroscopic Fingerprints: A Comparative Analysis

The structural differences between these two molecules are clearly delineated in their respective spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This compound:

Methyl 2-(2-methoxy-2-oxoethyl)benzoate:

The ¹H NMR spectrum for this compound is well-documented.[1] Key signals include:

  • A singlet for the methyl ester protons of the benzoate group (Ar-COOCH₃) around 3.9 ppm.

  • A singlet for the methyl ester protons of the acetate group (-CH₂COOCH₃) around 3.6 ppm.

  • A singlet for the methylene protons (-CH₂-) around 4.0 ppm.

  • A multiplet for the aromatic protons in the region of 7.2-8.0 ppm.

The ¹³C NMR spectrum would similarly show distinct signals for the two ester carbonyls, the two methyl groups, the methylene carbon, and the aromatic carbons.

Infrared (IR) Spectroscopy

This compound:

The IR spectrum is expected to show two distinct carbonyl stretching frequencies:

  • A strong absorption band for the ester carbonyl (C=O) around 1720-1740 cm⁻¹.

  • A strong absorption band for the aldehyde carbonyl (C=O) around 1690-1715 cm⁻¹.

  • C-H stretching for the aldehyde proton may be observed as two weak bands around 2720 and 2820 cm⁻¹.

Methyl 2-(2-methoxy-2-oxoethyl)benzoate:

The IR spectrum of this molecule will be characterized by:

  • A strong absorption band for the ester carbonyls (C=O) around 1730-1750 cm⁻¹. Due to the presence of two ester groups, this band may be broad or appear as two closely spaced peaks.[1]

  • The absence of the characteristic aldehyde C-H stretching bands.

Reactivity and Synthetic Utility: A Tale of Two Functionalities

The synthetic utility of these two reagents is dictated by the unique reactivity of their ortho side chains.

This compound: The Versatile Aldehyde

The aldehyde functionality of this compound makes it a powerful precursor for the construction of a variety of heterocyclic systems and for carbon-carbon bond formation.

Key Reactions:

  • Wittig Reaction: The aldehyde group readily undergoes Wittig olefination to form alkenes.[3] This allows for the introduction of a wide range of substituted vinyl groups at the ortho position. The reactivity in this reaction is influenced by the electronic nature of the aromatic ring.[4][5][6]

  • Isoindolinone Synthesis: This compound is a key starting material for the synthesis of isoindolinones, a scaffold present in many biologically active molecules.[7][8][9] The reaction typically involves a condensation with a primary amine to form an imine, followed by an intramolecular cyclization.[7][8][9]

G A This compound C Imine Intermediate A->C Condensation (-H2O) B Primary Amine (R-NH2) B->C D N-Substituted Isoindolinone C->D Intramolecular Cyclization

Caption: Synthesis of Isoindolinones.

Methyl 2-(2-methoxy-2-oxoethyl)benzoate: The Diester for Cyclizations

The presence of two ester groups in Methyl 2-(2-methoxy-2-oxoethyl)benzoate makes it an ideal substrate for intramolecular cyclization reactions, particularly the Dieckmann condensation.

Key Reactions:

  • Dieckmann Condensation: This intramolecular Claisen condensation is a powerful method for forming five- and six-membered rings.[10][11][12][13][14] In the case of methyl 2-(2-methoxy-2-oxoethyl)benzoate, treatment with a strong base would lead to the formation of a cyclic β-keto ester. This reaction is highly effective for the synthesis of functionalized ring systems.[10][11][12][13][14]

  • Pictet-Spengler Reaction: While the aldehyde functionality is the classical electrophile in the Pictet-Spengler reaction, derivatives of methyl 2-(2-methoxy-2-oxoethyl)benzoate can be envisioned to participate in related cyclizations to form tetrahydro-β-carbolines, which are important scaffolds in medicinal chemistry.[15][16][17][18][19] This would likely involve prior modification of one of the ester groups.

G A Methyl 2-(2-methoxy-2-oxoethyl)benzoate C Enolate Intermediate A->C Deprotonation B Strong Base (e.g., NaOEt) B->C D Cyclic β-Keto Ester C->D Intramolecular Nucleophilic Acyl Substitution

Caption: Dieckmann Condensation Pathway.

Experimental Protocols: A Practical Guide

To provide a tangible comparison of their reactivity, the following are representative, detailed protocols for key transformations of each compound.

Protocol 1: Synthesis of an N-Substituted Isoindolinone from this compound

This protocol is based on established methods for the synthesis of isoindolinones from 2-formylbenzoates.[7][8][9]

Materials:

  • This compound

  • Benzylamine

  • Toluene

  • p-Toluenesulfonic acid (catalytic amount)

  • Anhydrous Magnesium Sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add this compound (1.0 eq), benzylamine (1.1 eq), and a catalytic amount of p-toluenesulfonic acid in toluene.

  • Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Remove the toluene under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired N-benzylisoindolinone.

Protocol 2: Dieckmann Condensation of Methyl 2-(2-methoxy-2-oxoethyl)benzoate

This protocol is a general procedure for the Dieckmann condensation of a diester.[10][11][12][13][14]

Materials:

  • Methyl 2-(2-methoxy-2-oxoethyl)benzoate

  • Sodium ethoxide

  • Anhydrous ethanol

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Anhydrous Sodium Sulfate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol.

  • Add a solution of Methyl 2-(2-methoxy-2-oxoethyl)benzoate (1.0 eq) in anhydrous ethanol dropwise to the stirred solution of sodium ethoxide at room temperature.

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to 0 °C and carefully neutralize with 1 M hydrochloric acid.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude cyclic β-keto ester can be further purified by chromatography or crystallization.

Conclusion: Strategic Selection for Synthetic Success

This compound and Methyl 2-(2-methoxy-2-oxoethyl)benzoate are both valuable, yet distinct, building blocks for organic synthesis.

  • Choose this compound when your synthetic strategy requires:

    • The introduction of a vinyl group via a Wittig reaction.

    • The construction of isoindolinone and related heterocyclic scaffolds through condensation with amines.

  • Opt for Methyl 2-(2-methoxy-2-oxoethyl)benzoate for:

    • The formation of five- or six-membered carbocyclic rings via the Dieckmann condensation.

    • Syntheses where the dual ester functionality can be leveraged for sequential or differential transformations.

By understanding the unique reactivity profiles and having access to reliable experimental protocols, researchers can strategically employ these reagents to efficiently construct complex molecular architectures, accelerating progress in drug discovery and materials science.

References

  • Synthesis and characterization of new 2-substituted isoindoline derivatives of α-amino acids. (2025). ResearchGate. [Link]

  • Synthesis of isoindolin-1-one derivatives via multicomponent reactions of methyl 2-formylbenzoate and intramolecular amidation. (2016). PubMed. [Link]

  • Methyl 2-(2-methoxy-2-oxoethyl)benzoate. PubChem. [Link]

  • Synthesis of isoindolinone-bis benzimidazoles 15a–h. ResearchGate. [Link]

  • Cooperative ortho-effects on the Wittig reaction. Interpretation of stereoselectivity in the reaction of ortho-halo-substituted benzaldehydes and benzylidenetriphenylphosphoranes. ResearchGate. [Link]

  • Anomalous Z-isomer content in Wittig reaction products from keto-stabilised ylides with ortho-heteroatom substituted benzaldehydes. CORA. [Link]

  • Supporting information. The Royal Society of Chemistry. [Link]

  • Relative reactivity and stereoselectivity in the Wittig reactions of substituted benzaldehydes with benzylidenetriphenylphosphorane. ACS Publications. [Link]

  • Weak Brønsted Acid-Thiourea Co-catalysis: Enantioselective, Catalytic Protio-Pictet-Spengler Reactions. ACS Publications. [Link]

  • The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. PMC. [Link]

  • Scope of the aqueous Pictet-Spengler reaction using tryptamine and four... ResearchGate. [Link]

  • Pictet–Spengler reactions from 2‐hydroxytryptamine (Ban et al.). Okada... ResearchGate. [Link]

  • Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. PMC. [Link]

  • Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. PubMed. [Link]

  • Co-operative ortho-effects on the Wittig reaction. Interpretation of stereoselectivity in the reaction of ortho-halo-substituted benzaldehydes and benzylidenetriphenylphosphoranes. University of Galway Research. [Link]

  • Dieckmann condensation. Wikipedia. [Link]

  • Dieckmann Condensation. SynArchive. [Link]

  • Dieckmann condensation. YouTube. [Link]

  • Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. The Royal Society of Chemistry. [Link]

  • Benzoic acid, 2-methoxy-, methyl ester. NIST WebBook. [Link]

  • The Dieckmann Condensation. Organic Reactions. [Link]

  • Dieckmann Condensation. Organic Chemistry Portal. [Link]

  • Superposition of IR spectra for pure methyl benzoate and organic phase... ResearchGate. [Link]

  • [FREE] Provide the IR spectrum analysis for methyl benzoate. brainly.com. [Link]

  • ¹H NMR spectrum of the isolated compound (2-(((2-ethyl-2 methylhexyl)oxy)carbonyl)benzoic acid … ResearchGate. [Link]

  • Methyl 2-hydroxy benzoate (YMDB01370). Yeast Metabolome Database. [Link]

  • Solved IR Spectrum of Methyl Benzoate 2090 32 %Transmittance. Chegg.com. [Link]

  • Benzoic acid, 2-(methylamino)-, methyl ester. NIST WebBook. [Link]

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A Comparative Guide to TLC Visualization Methods for Methyl 2-(formylmethyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

In the analysis of organic compounds, Thin-Layer Chromatography (TLC) stands as a fundamental technique for assessing purity, monitoring reaction progress, and identifying components of a mixture. However, for colorless compounds such as methyl 2-(formylmethyl)benzoate, the utility of TLC is entirely dependent on the method of visualization. The choice of a staining reagent is critical and must be tailored to the specific functional groups present in the molecule.

Methyl 2-(formylmethyl)benzoate possesses three key structural features that dictate the optimal visualization strategy: an aromatic benzene ring, a methyl ester, and, most importantly, a reactive aldehyde functional group. This guide provides a comprehensive comparison of three robust visualization methods, detailing their chemical principles, experimental protocols, and performance characteristics to enable researchers to make an informed selection for their specific application.

Preliminary Visualization: Ultraviolet (UV) Light

Before any destructive chemical staining, the first and simplest method of visualization should always be non-destructive UV light. Most commercial TLC plates contain a fluorescent indicator (e.g., zinc sulfide) that glows green under short-wave UV light (254 nm).[1]

  • Principle: Compounds that contain aromatic rings or conjugated systems, like methyl 2-(formylmethyl)benzoate, absorb UV light. This absorption quenches the fluorescence of the indicator on the plate, causing the compound's spot to appear dark against the glowing green background.[1][2]

  • Advantages: It is rapid, non-destructive, and allows for further analysis or staining of the same plate.[1]

  • Limitations: This method is only effective for UV-active compounds. Many impurities or reaction byproducts may not be aromatic or conjugated and will remain invisible. Therefore, UV visualization should always be followed by a chemical stain to ensure all components are detected.[3]

Broad-Spectrum Oxidative Staining: Potassium Permanganate (KMnO₄)

The potassium permanganate stain is a widely used, general-purpose visualization reagent that reacts with a broad range of organic functional groups.[4] Its effectiveness stems from its strong oxidizing power.

Principle and Mechanism

The permanganate ion (MnO₄⁻), which is intensely purple, acts as a potent oxidizing agent. It will react with any functional group on the TLC plate that is susceptible to oxidation, such as aldehydes, alkenes, alkynes, and alcohols.[5] The aldehyde in methyl 2-(formylmethyl)benzoate is readily oxidized to a carboxylic acid. In this redox reaction, the manganese(VII) in the permanganate ion is reduced, typically to manganese(IV) oxide (MnO₂), a brown precipitate.[4] This chemical transformation results in the appearance of a yellow-to-brown spot on a purple or pink background.[6] The background color eventually fades as the permanganate reacts with the silica gel or moisture over time.

Experimental Protocol
  • Reagent Preparation: Dissolve 1.5 g of potassium permanganate (KMnO₄) and 10 g of potassium carbonate (K₂CO₃) in 200 mL of deionized water. Add 1.25 mL of 10% aqueous sodium hydroxide (NaOH) solution.[5] Store the solution in a dark bottle, as it is light-sensitive.

  • Staining: After developing the TLC plate and allowing the eluent to evaporate completely, briefly dip the plate into the KMnO₄ solution using forceps.

  • Development: Remove the plate and let the excess reagent drip off. Gently warm the plate with a heat gun. Spots will appear as yellow-brown areas against the purple background.[1] Avoid overheating, which can cause the entire plate to darken.[4]

Workflow for Potassium Permanganate Staining

cluster_prep Preparation cluster_stain Staining cluster_develop Development A Develop TLC Plate B Evaporate Solvent A->B C Dip Plate in KMnO4 Solution B->C D Let Excess Drip Off C->D E Heat Gently with Heat Gun D->E F Visualize Yellow/Brown Spots on Purple Background E->F

Caption: General workflow for TLC visualization using KMnO₄ stain.

Highly Specific Carbonyl Staining: 2,4-Dinitrophenylhydrazine (DNPH)

For unambiguous identification of aldehydes and ketones, the 2,4-dinitrophenylhydrazine (DNPH) stain is the reagent of choice due to its high specificity for the carbonyl functional group.[3][7]

Principle and Mechanism

DNPH reacts specifically with the carbonyl carbon of aldehydes and ketones in an acid-catalyzed condensation reaction to form a 2,4-dinitrophenylhydrazone. This newly formed derivative is a highly conjugated molecule, which causes it to absorb visible light, appearing as a distinct yellow, orange, or red spot.[8] The reaction is rapid and typically does not require heating.[7] The aldehyde of methyl 2-(formylmethyl)benzoate will react readily to give a bright orange spot.[6]

Experimental Protocol
  • Reagent Preparation: Dissolve 12 g of 2,4-dinitrophenylhydrazine in a mixture of 60 mL of concentrated sulfuric acid and 80 mL of water. Cautiously add this solution to 200 mL of 95% ethanol and stir until homogeneous.[5] This solution is highly acidic and should be handled with care.

  • Staining: After developing the TLC plate and allowing the solvent to evaporate, dip the plate into the DNPH solution.

  • Development: No heating is required.[7] The colored spots corresponding to aldehyde or ketone compounds will appear almost immediately.

Versatile and Differentiating Stain: p-Anisaldehyde

The p-anisaldehyde stain is an excellent general-purpose reagent that reacts with a wide variety of functional groups, including aldehydes, ketones, and alcohols.[1] A key advantage of this stain is its tendency to produce a spectrum of different colors for different compounds, which can aid in distinguishing between closely-eluting spots on the TLC plate.[9][10]

Principle and Mechanism

The exact mechanisms are complex and can vary depending on the analyte.[10] For aldehydes and other nucleophilic compounds, the reaction is thought to proceed under strong acidic conditions (provided by sulfuric acid in the stain recipe) via an electrophilic substitution or condensation reaction with p-anisaldehyde.[1] The heating step facilitates dehydration and the formation of highly conjugated, colored products, potentially triarylmethane dyes.[1][10] The specific color produced is highly dependent on the structure of the analyte.

Experimental Protocol
  • Reagent Preparation: In a flask, combine 250 mL of absolute ethanol, 2.5 mL of concentrated sulfuric acid, and 15 mL of p-anisaldehyde.[9] Add the sulfuric acid slowly and with cooling. The solution should be stored in a refrigerator and protected from light to prolong its shelf life.[1]

  • Staining: Dip the dried, developed TLC plate into the p-anisaldehyde solution.

  • Development: After removing the plate and allowing excess reagent to drip off, heat the plate carefully with a heat gun. Different compounds will develop spots of various colors (e.g., blue, green, red, brown) against a pale pink or colorless background.[4]

Comparison of Visualization Methods

The selection of a visualization agent depends on the specific goals of the analysis, such as general screening, confirmation of a functional group, or differentiation of components.

Method Target Functionality Specificity Color Result Pros Cons
UV Light (254 nm) Aromatic rings, conjugated systemsModerateDark spots on green backgroundNon-destructive, rapidOnly detects UV-active compounds
Potassium Permanganate Oxidizable groups (aldehydes, alcohols, alkenes)Low (General)Yellow/brown on purpleHighly sensitive, broad applicabilityDestructive, background fades, low specificity
2,4-Dinitrophenylhydrazine Aldehydes, KetonesHighYellow/orange/red on colorlessHighly specific for carbonyls, no heat requiredDestructive, limited to aldehydes/ketones
p-Anisaldehyde Nucleophilic groups (aldehydes, alcohols, etc.)ModerateVarious colors on pale backgroundDifferentiating colors, versatileDestructive, requires heating, complex mechanism

Conclusion and Recommendations

For the routine analysis and monitoring of reactions involving methyl 2-(formylmethyl)benzoate , a two-stage visualization process is recommended for maximum confidence and information.

  • Initial Screening: Always begin with UV light (254 nm) to non-destructively locate the primary aromatic compound and any other UV-active species.

  • Confirmation and Purity Assessment:

    • For rapid, general-purpose visualization of all oxidizable impurities, the Potassium Permanganate stain is an excellent choice. Its high sensitivity ensures that even minor byproducts are detected.

    • To specifically confirm the presence and purity of the target aldehyde, the 2,4-Dinitrophenylhydrazine stain is unparalleled. Its specificity provides definitive evidence of the carbonyl group.

    • When analyzing complex mixtures where differentiation of multiple components is necessary, the p-Anisaldehyde stain offers a significant advantage by potentially rendering different compounds in distinct colors.

By understanding the chemical principles and practical application of these methods, researchers can effectively employ TLC as a powerful analytical tool in the synthesis and purification of methyl 2-(formylmethyl)benzoate and related compounds.

References

  • Department of Chemistry, University of Rochester. Magic Formulas: TLC Stains. [Link]

  • ChemicalDesk. (2011, June 28). TLC Stains Preparation. [Link]

  • EPFL. TLC Visualization Reagents. [Link]

  • LibreTexts Chemistry. (2022, April 7). 2.3F: Visualizing TLC Plates. [Link]

  • Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. [Link]

  • Searle Separations Department. Thin Layer Chromatography. [Link]

  • University of California, Los Angeles. TLC Stains. [Link]

  • Reich, E., & Schibli, A. TLC Stains. [Link]

  • University of Colorado Boulder, Department of Chemistry. Thin Layer Chromatography (TLC). [Link]

  • Scribd. 2 Formyl Benzoate. [Link]

  • PrepChem. Synthesis of methyl 2-formylbenzoate. [Link]

  • ResearchGate. Methyl-2-formyl benzoate: A Review of Synthesis and Applications. [Link]

  • ResearchGate. How does anisaldehyde sulphuric acid reagent yield different colours in TLC during derivatisation?. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.